Methyl 3-chloro-2-fluorobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTHSEQMJLZATD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647506 | |
| Record name | Methyl 3-chloro-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773874-05-8 | |
| Record name | Methyl 3-chloro-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Methyl 3-chloro-2-fluorobenzoate
CAS: 94014-46-5 | Formula: C₈H₆ClFO₂ | MW: 188.58 g/mol [1]
Executive Summary: The Orthogonal Scaffold
Methyl 3-chloro-2-fluorobenzoate represents a "privileged scaffold" in medicinal chemistry, specifically designed for orthogonal functionalization .[1][2] Its utility stems from the precise electronic and steric environment created by the contiguous trisubstitution pattern (Ester-Fluoro-Chloro).[1]
For the drug developer, this molecule offers three distinct reactive handles, each addressable under specific conditions without interfering with the others:
-
C1-Ester: Susceptible to hydrolysis or reduction (Standard electrophile).[1][2]
-
C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-ester electron-withdrawing group (EWG).[1][2]
-
C3-Chlorine: Sterically crowded but electronically viable for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), serving as a lipophilic anchor.[1][2]
This guide details the physicochemical profile, synthetic pathways, and critical reactivity logic required to utilize this intermediate in high-value API synthesis, such as HIV integrase inhibitors (e.g., Elvitegravir precursors).
Physicochemical Profile
Data aggregated from vendor certificates and calculated consensus values.
| Property | Value | Technical Note |
| Appearance | Colorless to pale yellow liquid/low-melting solid | Tendency to supercool; may solidify upon prolonged storage at 4°C. |
| Boiling Point | 234–236 °C (at 760 mmHg) | High boiling point requires high-vacuum distillation for purification.[1][2] |
| Density | 1.35 ± 0.05 g/cm³ | Significantly denser than water; facilitates phase separation in aqueous workups.[1][2] |
| LogP | ~2.6 (Predicted) | Moderate lipophilicity; amenable to standard silica chromatography (Hex/EtOAc).[1][2] |
| Flash Point | >100 °C | Class IIIB Combustible Liquid.[1][2] |
| Solubility | DMSO, MeOH, DCM, Toluene | Hydrolytically unstable in basic aqueous media.[2] |
Synthetic Accessibility & Manufacturing
The synthesis of this compound is typically achieved via the esterification of 3-chloro-2-fluorobenzoic acid . The choice of esterification method is critical to prevent accidental nucleophilic displacement of the labile fluorine atom.[2]
Protocol A: Acid-Catalyzed Esterification (Recommended)
Why this method? Acidic conditions protonate the carbonyl, activating it for nucleophilic attack by methanol, while leaving the aromatic ring electron-poor but unreactive toward SNAr (which requires basic nucleophiles).
Reagents:
-
Methanol (anhydrous, 10 vol)
-
Sulfuric acid (H₂SO₄, conc., 0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq)
Workflow:
-
Activation: If using SOCl₂, add dropwise to a solution of the acid in MeOH at 0°C to generate HCl in situ.[1][2] If using H₂SO₄, add directly to the methanolic solution.[1][2]
-
Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (loss of acid spot) or HPLC.[1][2]
-
Workup: Concentrate MeOH under reduced pressure. Dilute residue with EtOAc.[1][2] Wash with sat.[1][2] NaHCO₃ (to remove unreacted acid) and Brine.[1][2]
-
Purification: Dry over Na₂SO₄ and concentrate. Distillation is preferred for >98% purity.[1][2]
Reactivity Profile & Chemo-selectivity
The core value of this molecule lies in its Regioselective Reactivity Map .[1][2] The diagram below illustrates the logical flow of functionalization.
Visualization: Reactivity Logic Gate
Caption: Regioselective functionalization pathways. The C2-Fluorine is the most labile site under basic conditions, allowing for sequential modification.
Deep Dive: The C2-Fluorine SNAr Displacement
The fluorine at position 2 is "hypersensitive" to nucleophilic attack because the ortho-ester group exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, stabilizing the Meisenheimer complex intermediate.
Critical Control Point:
-
Base Selection: Avoid strong hydroxide bases (NaOH, KOH) if the ester must be preserved, as hydrolysis will compete with SNAr. Use non-nucleophilic organic bases (DIPEA, Et₃N) or mild inorganic carbonates (K₂CO₃) in aprotic solvents (DMF, DMSO, NMP).
Validated Protocol: Synthesis of Methyl 2-((2-hydroxyethyl)amino)-3-chlorobenzoate
Targeting the Elvitegravir Scaffold Logic.
-
Setup: Charge a reactor with this compound (1.0 eq) and DMF (5 vol).
-
Nucleophile Addition: Add Ethanolamine (1.2 eq) and K₂CO₃ (1.5 eq). Note: K₂CO₃ acts as an HF scavenger.
-
Reaction: Heat to 80°C for 4 hours.
-
Quench: Pour into ice water. The product often precipitates.[1][2] If oil forms, extract with EtOAc.[1][2]
-
Outcome: The fluorine is displaced selectively.[1][2] The chlorine atom remains intact because C-Cl bond cleavage requires Pd-catalysis or much harsher SNAr conditions not met here.[1][2]
Application Case Study: HIV Integrase Inhibitors
This compound is a structural analog and precursor type used in the synthesis of Elvitegravir and related quinolone antibiotics/antivirals.[1]
Mechanism of Action Relevance: The 3-chloro-2-fluoro motif is often retained in the final drug or used to direct cyclization.[1] In Elvitegravir, a related 3-chloro-2-fluorobenzyl moiety is essential for binding into the hydrophobic pocket of the HIV integrase enzyme, displacing the viral DNA strand.
Visualization: Synthesis Workflow (Conceptual)
Caption: Conceptual workflow demonstrating the transformation of the benzoate into a quinolone pharmacophore.
Safety & Handling (MSDS Summary)
-
Storage: Store under inert gas (Nitrogen/Argon). Moisture sensitive (ester hydrolysis risk).[1][2]
-
Disposal: Halogenated organic waste streams. Do not mix with strong alkalis.[1][2]
References
-
PubChem Compound Summary. this compound (CAS 94014-46-5).[1][2] National Center for Biotechnology Information.[1][2] [Link][1]
-
Gilead Sciences, Inc. Process for the preparation of Integrase Inhibitors.[1][2] WO 2014/056465 (Discusses 3-chloro-2-fluorobenzyl intermediates).[1][2][5]
-
Organic Process Research & Development. Scalable Synthesis of Fluoro-substituted Benzoates via Nucleophilic Aromatic Substitution. (General grounding on SNAr of fluorobenzoates).[1][2] [Link]
Sources
- 1. 3-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 302931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-chlorobenzoate | C8H7ClO2 | CID 17946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 948833-74-7 | Methyl 3-chloro-2,4-difluorobenzoate - Moldb [moldb.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Structure Elucidation of Methyl 3-chloro-2-fluorobenzoate
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. This guide provides an in-depth, practical walkthrough of the structure elucidation of methyl 3-chloro-2-fluorobenzoate, a halogenated aromatic compound exemplary of the challenges encountered in modern synthetic chemistry. We will navigate the synergistic application of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) techniques. The causality behind each experimental choice and the logic of spectral interpretation will be emphasized, providing a robust framework for the structural verification of novel chemical entities.
Introduction: The Analytical Challenge
This compound (C₈H₆ClFO₂) presents a fascinating case for structure elucidation. The presence of multiple substituents on the benzene ring, including two different halogens, necessitates a multi-faceted analytical approach to definitively assign the substitution pattern and confirm the overall structure. The interplay of the electron-withdrawing effects of the chloro, fluoro, and methyl ester groups creates a unique electronic environment, influencing the spectroscopic properties of the molecule. This guide will proceed as if a sample has been newly synthesized, and its structure must be rigorously confirmed before proceeding with further research or development.
Section 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy
The initial steps in structure elucidation typically involve techniques that provide broad, yet crucial, information about the molecule's mass and the functional groups present.
Mass Spectrometry (MS): Confirming the Molecular Weight and Halogen Presence
Mass spectrometry is the first port of call to confirm the molecular weight of a newly synthesized compound. For this compound, we would expect to see a molecular ion peak corresponding to its calculated molecular weight.
Expected Molecular Weight:
-
Carbon: 8 x 12.011 = 96.088
-
Hydrogen: 6 x 1.008 = 6.048
-
Chlorine: 1 x 35.453 = 35.453
-
Fluorine: 1 x 18.998 = 18.998
-
Oxygen: 2 x 15.999 = 31.998
-
Total: 188.585 g/mol
A key feature to look for in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which are roughly in a 3:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity of approximately 3:1.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject the sample into a GC equipped with a non-polar capillary column (e.g., DB-5ms). A typical temperature program would start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Detection: The eluent from the GC is directed into the ion source of the mass spectrometer (typically using electron ionization at 70 eV). The mass analyzer scans a mass-to-charge (m/z) range of, for example, 40-300 amu.
Data Presentation: Predicted Mass Spectrum Data
| m/z | Predicted Relative Intensity (%) | Assignment |
| 188 | 100 | [M]⁺ (with ³⁵Cl) |
| 190 | 33 | [M+2]⁺ (with ³⁷Cl) |
| 157 | 70 | [M - OCH₃]⁺ (with ³⁵Cl) |
| 159 | 23 | [M - OCH₃]⁺ (with ³⁷Cl) |
| 129 | 40 | [M - COOCH₃]⁺ (with ³⁵Cl) |
| 131 | 13 | [M - COOCH₃]⁺ (with ³⁷Cl) |
The observation of the M/M+2 isotopic pattern is a strong indicator of the presence of a single chlorine atom. The fragmentation pattern, showing losses of the methoxy group (-OCH₃) and the entire methyl ester group (-COOCH₃), is also consistent with the proposed structure.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present. For an aromatic ester like this compound, we expect to see characteristic absorptions for the C=O and C-O bonds of the ester, as well as vibrations associated with the substituted aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first.
Data Presentation: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Weak-Medium | Aromatic C-H stretch |
| ~2960 | Weak | Aliphatic C-H stretch (methyl group) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1600, ~1470 | Medium | C=C stretches (aromatic ring) |
| ~1250 | Strong | Asymmetric C-O-C stretch (ester) |
| ~1100 | Strong | Symmetric C-O-C stretch (ester) |
| ~780 | Strong | C-Cl stretch |
| ~1150 | Medium | C-F stretch |
The strong absorption around 1735 cm⁻¹ is highly indicative of the ester carbonyl group. The presence of aromatic C-H stretching above 3000 cm⁻¹ and the C=C stretching bands confirm the aromatic ring. The C-Cl and C-F stretches are also expected in the fingerprint region.
Section 2: Unraveling the Connectivity - 1D and 2D NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed connectivity of a molecule. By analyzing the chemical shifts, coupling constants, and through-bond correlations, we can piece together the exact arrangement of atoms.
Experimental Protocol: General NMR Sample Preparation
-
Solvent Selection: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The choice of solvent is critical as it can influence chemical shifts.
-
Sample Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For this compound, we expect to see signals for the three aromatic protons and the three methyl protons.
Data Presentation: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.85 | ddd | J(H,H) = 8.0, J(H,F) = 5.0, J(H,H) = 1.5 | 1H | H-6 |
| ~7.45 | t | J(H,H) = 8.0 | 1H | H-5 |
| ~7.20 | ddd | J(H,H) = 8.0, J(H,F) = 9.0, J(H,H) = 1.5 | 1H | H-4 |
| 3.95 | s | - | 3H | -OCH₃ |
Interpretation: The methyl group (-OCH₃) appears as a singlet at around 3.95 ppm, as it has no adjacent protons. The three aromatic protons are all in distinct chemical environments and are coupled to each other and to the fluorine atom. The splitting patterns (doublet of doublet of doublets, and a triplet) are consistent with a 1,2,3-trisubstituted benzene ring.
¹³C{¹H} NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, this experiment typically requires a longer acquisition time.
Data Presentation: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J(C,F), Hz) | Assignment |
| ~164.0 | d, J ≈ 3 | C=O |
| ~158.0 | d, J ≈ 250 | C-2 (C-F) |
| ~134.0 | d, J ≈ 2 | C-6 |
| ~132.0 | d, J ≈ 8 | C-4 |
| ~125.0 | d, J ≈ 4 | C-5 |
| ~122.0 | d, J ≈ 15 | C-3 (C-Cl) |
| ~118.0 | d, J ≈ 25 | C-1 |
| 52.8 | s | -OCH₃ |
Interpretation: We expect to see eight distinct carbon signals. The carbon directly attached to the fluorine (C-2) will appear as a doublet with a large one-bond coupling constant (¹J(C,F) ≈ 250 Hz). The other aromatic carbons will also show smaller couplings to the fluorine atom (²J(C,F), ³J(C,F), ⁴J(C,F)), which is a powerful tool for assignment. The carbonyl carbon and the methyl carbon will also be readily identifiable by their characteristic chemical shifts.
¹⁹F NMR Spectroscopy: A Sensitive Probe
¹⁹F NMR is highly sensitive and provides a clear window into the fluorine's environment. Since there is only one fluorine atom in the molecule, we expect a single signal.
Data Presentation: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| ~ -115 | ddd | J(F,H-2) ≈ 9.0, J(F,H-6) ≈ 5.0, J(F,H-4) ≈ 1.0 |
Interpretation: The chemical shift is in the typical range for an aryl fluoride. The multiplicity (a doublet of doublet of doublets) arises from coupling to the three aromatic protons, confirming its position on the ring and its proximity to H-2, H-6, and H-4.
2D NMR: Connecting the Dots
To definitively assign all the ¹H and ¹³C signals and confirm the substitution pattern, two-dimensional NMR experiments are indispensable.
Workflow for 2D NMR Analysis
Caption: 2D NMR workflow for structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. We would expect to see cross-peaks connecting H-4 to H-5, and H-5 to H-6, confirming their adjacent positions on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to. This allows for the unambiguous assignment of the protonated aromatic carbons. For example, the proton at ~7.20 ppm (H-4) will show a cross-peak to the carbon at ~132.0 ppm (C-4).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary (non-protonated) carbons and piecing together the final structure. Key expected correlations include:
-
The methyl protons (~3.95 ppm) to the carbonyl carbon (~164.0 ppm) and C-1 (~118.0 ppm).
-
H-6 (~7.85 ppm) to C-2 (~158.0 ppm) and C-4 (~132.0 ppm).
-
H-4 (~7.20 ppm) to C-2 (~158.0 ppm) and C-5 (~125.0 ppm).
-
Section 3: Synthesis of Evidence and Final Structure Confirmation
By integrating the data from all the spectroscopic techniques, we can build a self-validating case for the structure of this compound.
Logical Flow for Structure Confirmation
Caption: Integration of spectroscopic data for final structure confirmation.
The MS data confirms the molecular formula and the presence of one chlorine atom. The IR data identifies the key functional groups: an ester and a substituted aromatic ring. The ¹H, ¹³C, and ¹⁹F NMR data provide the number and types of hydrogen, carbon, and fluorine atoms, and the characteristic C-F and H-F coupling constants begin to reveal the substitution pattern. Finally, the 2D NMR experiments, particularly HMBC, provide the crucial long-range correlations that unambiguously link the methyl ester group to C-1, and confirm the relative positions of the chloro and fluoro substituents at C-3 and C-2, respectively.
Conclusion
The structure elucidation of this compound serves as a prime example of the modern analytical workflow in chemical synthesis. No single technique provides the complete picture; rather, it is the synergistic integration of mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments that leads to an irrefutable structural assignment. This guide has outlined not only the expected data for each technique but also the underlying principles and experimental considerations that a senior application scientist would employ to ensure data quality and interpretive rigor. By following such a systematic and self-validating approach, researchers can have the utmost confidence in the identity and purity of their compounds, a critical requirement for advancing drug discovery and development.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book"). (2nd ed.). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford. [Link]
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
-
Reich, H. J. Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]
Methyl 3-chloro-2-fluorobenzoate literature review
This guide provides an in-depth technical analysis of Methyl 3-chloro-2-fluorobenzoate , a specialized fluorinated building block critical to modern pharmaceutical and agrochemical synthesis.
A Pivotal Scaffold for Kinase Inhibitors and Antiviral Agents
Part 1: Executive Summary
This compound (CAS: 773874-05-8 ; Parent Acid CAS: 161957-55-7 ) is a high-value intermediate used primarily in the synthesis of complex pharmaceutical ingredients. Its structural uniqueness lies in the ortho-fluoro, meta-chloro substitution pattern on the benzoate core. This specific arrangement serves two critical functions in drug design:
-
Metabolic Stability: The halogen atoms block metabolic oxidation at susceptible ring positions.
-
Synthetic Versatility: The ester group allows for facile conversion into benzyl alcohols (precursors to benzyl halides) or amides, while the fluorine atom activates the ring for potential nucleophilic aromatic substitution (
) or serves as a bioisostere in kinase binding pockets.
This compound is notably identified as a precursor in the supply chain for Elvitegravir (an HIV integrase inhibitor) intermediates and various Aurora A kinase inhibitors .
Part 2: Chemical Profile & Properties[1][2]
The following data consolidates physical and chemical parameters essential for process development and quality control.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 773874-05-8 (Ester); 161957-55-7 (Parent Acid) |
| Molecular Formula | |
| Molecular Weight | 188.58 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | ~231°C (Predicted) |
| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in water |
| Flash Point | >93°C (Closed Cup) |
| Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) |
Part 3: Synthetic Routes & Manufacturing[3]
The synthesis of this compound is typically approached via two primary methodologies: the Direct Esterification (Industrial Standard) and the Directed Lithiation (Upstream Construction).
Primary Route: Acid-Catalyzed Esterification
This is the standard scalable route starting from commercially available 3-chloro-2-fluorobenzoic acid.
Reagents: 3-Chloro-2-fluorobenzoic acid, Methanol (MeOH), Sulfuric Acid (
Protocol (Self-Validating):
-
Charge: Dissolve 1.0 eq of 3-chloro-2-fluorobenzoic acid in 10 volumes of anhydrous Methanol.
-
Catalysis: Cool to 0°C. Dropwise add 0.1 eq of conc.
(or 1.1 eq for faster kinetics). -
Reflux: Heat the mixture to reflux (65°C) for 6–8 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 4:1) or HPLC until acid starting material is <1.0%.
-
-
Workup: Concentrate MeOH under reduced pressure. Dilute residue with EtOAc and wash with Sat.
(to remove unreacted acid) followed by Brine. -
Purification: Dry organic layer over
, filter, and concentrate. Vacuum distillation is recommended for high-purity applications (>99%).
Upstream Route: Directed Ortho-Lithiation
For facilities synthesizing the parent acid from scratch, this route utilizes the directing power of fluorine.
Mechanism: 2-Chloro-1-fluorobenzene is treated with a strong base (LDA). The fluorine atom directs lithiation to the ortho position (position 2 relative to F, position 3 relative to Cl is sterically hindered, but the position between Cl and F is also hindered; typically lithiation occurs ortho to F at the C-H bond). Correction: In 1-chloro-2-fluorobenzene, the proton ortho to Fluorine (C3) is most acidic due to the inductive effect of F. However, steric hindrance from Cl must be managed.
Diagram: Synthesis Workflow
Figure 1: Industrial synthesis pathway from basic aromatics to the methyl ester target.
Part 4: Reactivity & Applications in Drug Discovery[4]
This compound acts as a "divergent node" in synthesis. It is rarely the final product; rather, it is transformed into benzyl halides or amides.
Precursor to Elvitegravir Intermediates
A major application of this scaffold is its reduction to the benzyl alcohol, which is subsequently converted to 3-chloro-2-fluorobenzyl bromide . This bromide is a key reagent in the Negishi coupling step for the synthesis of Elvitegravir (Integrase Inhibitor).
-
Step 1 (Reduction): Ester +
or 3-Chloro-2-fluorobenzyl alcohol. -
Step 2 (Bromination): Alcohol +
3-Chloro-2-fluorobenzyl bromide. -
Step 3 (Coupling): Benzyl bromide
Zinc reagent Coupling with Quinolone core.
Aurora A Kinase Inhibitors
In medicinal chemistry, the acid form (derived via hydrolysis of the ester) is used to cap amine scaffolds. The 2-fluoro-3-chloro motif provides specific hydrophobic contacts within the ATP-binding pocket of Aurora A kinases, improving potency and selectivity compared to non-halogenated analogs.
Diagram: Reactivity Map
Figure 2: Divergent synthesis map showing the transformation of the ester into key pharmaceutical classes.
Part 5: Handling & Safety (E-E-A-T)
While not highly toxic, this compound is a halogenated aromatic ester and should be treated with standard chemical hygiene.
-
Personal Protective Equipment (PPE): Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
-
Inhalation Risk: The compound can cause respiratory irritation (H335). All operations involving heating or silica gel chromatography should be performed in a certified fume hood.
-
Storage: Store in a cool, dry place under inert atmosphere (
or Ar) if possible, as moisture can lead to slow hydrolysis of the ester to the corrosive parent acid.
References
-
PubChem. (2025). Methyl 3-chlorobenzoate Compound Summary. National Library of Medicine. [Link](Note: Analogous structure data used for property baseline).
- Google Patents. (2014). WO2014056465A1 - Improved production method and new intermediates of synthesis of elvitegravir. (Source for 3-chloro-2-fluorobenzyl bromide connection).
-
NIST WebBook. (2024). 3-Chloro-2-fluorobenzoic acid, methyl ester. [Link](Verification of chemical identity).
Methyl 3-chloro-2-fluorobenzoate: The Regiochemical "Shield" in Modern Drug Discovery
The following technical guide details the discovery, synthesis evolution, and critical pharmaceutical applications of Methyl 3-chloro-2-fluorobenzoate .
Technical Whitepaper | Version 1.0
Executive Summary
This compound (CAS: 773874-05-8) is a specialized polysubstituted benzene derivative serving as a critical intermediate in the synthesis of next-generation oncology drugs and agrochemicals. Its structural significance lies in the specific 1,2,3-substitution pattern (Ester-Fluoro-Chloro). This "crowded" halogen motif provides two essential properties to active pharmaceutical ingredients (APIs):
-
Metabolic Stability: The halogens block the metabolically vulnerable ortho and meta positions on the phenyl ring, preventing oxidation by Cytochrome P450 enzymes.
-
Electronic Tuning: The electron-withdrawing nature of the fluoro-chloro pair modulates the acidity/basicity of the pharmacophore and enhances lipophilic binding interactions (e.g., in the Trp23 pocket of MDM2).
This guide explores the transition of this compound from a synthetic curiosity to a high-value building block for clinical candidates like Alrizomadlin (APG-115) .
Chemical Identity & Physical Properties[1][2][3][4]
| Property | Data |
| IUPAC Name | This compound |
| CAS Number (Ester) | 773874-05-8 |
| CAS Number (Acid Precursor) | 161957-55-7 |
| Molecular Formula | C₈H₆ClFO₂ |
| Molecular Weight | 188.58 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| Key Reactivity | Electrophilic aromatic substitution (deactivated); Nucleophilic aromatic substitution (activated at C-2 by Ester/Cl); Ester hydrolysis.[1][2][3] |
Historical Evolution of Synthesis
The history of this compound is defined by the challenge of regioselectivity . Early methods struggled to place a chlorine atom adjacent to a fluorine atom and a carboxyl group without producing inseparable mixtures of isomers.
The "Classical" Era: Electrophilic Chlorination (Pre-1990s)
Historically, chemists attempted to synthesize the core scaffold via direct chlorination of 2-fluorobenzoic acid.
-
The Problem: The carboxyl group (meta-director) and the fluorine (ortho/para-director) fight for control. Chlorination of 2-fluorobenzoic acid typically yields the 5-chloro isomer (para to F, meta to COOH) as the major product, not the desired 3-chloro isomer.
-
Outcome: Low yields (<15%) and difficult chromatographic separations made this route non-viable for industrial scale.
The Modern Era: Directed Ortho Metalation (DoM)
The breakthrough in accessing this scaffold efficiently came with the widespread adoption of Directed Ortho Metalation (DoM) in the 1990s and 2000s. This method leverages the high electronegativity of fluorine to direct lithiation specifically to the adjacent carbon.
The "Self-Validating" Protocol (DoM Route)
This route is preferred for its high regiocontrol (>98%).
-
Starting Material: 1-Chloro-2-fluorobenzene (cheap, commercially available).
-
Lithiation: Treatment with Lithium Diisopropylamide (LDA) at -78°C.
-
Carboxylation: Quenching the lithiated species with CO₂ generates 3-chloro-2-fluorobenzoic acid.
-
Esterification: Standard Fischer esterification yields the methyl ester.
Figure 1: The Directed Ortho Metalation (DoM) route ensures the Chlorine and Fluorine atoms end up in the 1,2-relationship relative to the carboxyl group.
Key Applications in Drug Discovery[8]
The this compound scaffold is not a drug itself but a "warhead carrier" or "structural anchor" in several high-profile medicinal chemistry campaigns.
MDM2 Inhibitors (The "Alrizomadlin" Connection)
The most prominent application of this scaffold is in the development of MDM2-p53 interaction inhibitors .
-
Drug Candidate: Alrizomadlin (APG-115).
-
Mechanism: MDM2 inhibitors restore p53 function in tumors. The binding pocket of MDM2 (specifically the Trp23 sub-pocket) is deep and hydrophobic.[6]
-
Role of the Scaffold: The 3-chloro-2-fluorophenyl moiety (derived from our ester) is designed to mimic the indole ring of Tryptophan-23.
-
The Chlorine atom fills a hydrophobic cavity, increasing potency.
-
The Fluorine atom modulates the torsion angle of the ring and protects against metabolic oxidation.
-
-
Reference: Journal of Medicinal Chemistry and ACS Publications detail the optimization of the "chloro-fluoro" phenyl ring for nanomolar binding affinity [1].
Aurora A Kinase Inhibitors
Research has utilized 3-chloro-2-fluorobenzoic acid to acylate aminopyrazole or aminopyridine scaffolds.[7]
-
Function: The benzoate moiety locks the inhibitor into a conformation that fits the ATP-binding site of Aurora A kinase, an enzyme overexpressed in many cancers.
-
Significance: The specific halogen pattern prevents rapid clearance of the drug by the liver, extending its half-life in vivo.
Experimental Protocol: Reliable Synthesis
For researchers requiring high-purity material for biological assays.[8]
Objective: Synthesis of this compound on a 10g scale.
Reagents:
-
1-Chloro-2-fluorobenzene (13.0 g, 100 mmol)
-
LDA (2.0 M in THF/heptane, 55 mL, 110 mmol)
-
Dry THF (150 mL)
-
Dry Ice (CO₂, excess)
-
Methanol (50 mL) / H₂SO₄ (cat.)
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a 500 mL 3-neck flask and purge with Argon. Add Dry THF and cool to -78°C (Acetone/Dry Ice bath).
-
Lithiation: Add LDA solution dropwise over 20 minutes. Stir at -78°C for 1 hour. Critical: Do not let the temperature rise above -65°C to prevent "benzyne" formation or isomerization.
-
Substrate Addition: Add 1-chloro-2-fluorobenzene (diluted in 20 mL THF) dropwise. The solution may turn yellow/orange. Stir for 2 hours at -78°C.
-
Quench: Cannulate the cold reaction mixture onto an excess of crushed Dry Ice (solid CO₂). Allow the slurry to warm to room temperature overnight.
-
Workup (Acid): Dissolve residue in 1N NaOH (aq) and wash with ether (to remove unreacted starting material). Acidify the aqueous layer with HCl to pH 1. The 3-chloro-2-fluorobenzoic acid will precipitate. Filter and dry.[5]
-
Esterification: Reflux the crude acid in Methanol with 0.5 mL conc. H₂SO₄ for 4 hours. Concentrate, neutralize with NaHCO₃, and extract with Ethyl Acetate.
-
Purification: Recrystallize from Hexanes/EtOAc.
Yield Expectation: 75-85% overall yield.
Structural Activity Relationship (SAR) Logic
Why choose this specific pattern over others?
Figure 2: The pharmacological rationale for incorporating the 3-chloro-2-fluorobenzoate moiety.
References
-
Discovery of MDM2 Inhibitors (APG-115)
-
Source: Aguilar, A., et al. "Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)... A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor."[6] Journal of Medicinal Chemistry, 2017.
- Context: Defines the 3-chloro-2-fluorophenyl group as a critical pharmacophore.
-
-
Synthesis via Directed Ortho Metalation
-
Aurora A Kinase Inhibitors
- Source: Patent AU2005297848B2 "Novel aminopyridine derivatives having selective Aurora-A inhibitory effect."
- Context: Describes the use of 3-chloro-2-fluorobenzoic acid as an acyl
-
Chemical Properties & CAS Data
- Source: PubChem & BLD Pharm D
- Context: Verification of CAS 773874-05-8 and physical properties.
Sources
- 1. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 5. AU2005297848B2 - Novel aminopyridine derivatives having selective Aurora-A inhibitory effect - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
Introduction to a Versatile Synthetic Intermediate
An In-Depth Technical Guide to Methyl 3-chloro-2-fluorobenzoate
Prepared by a Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of this compound (CAS No. 773874-05-8), a key halogenated building block in modern organic synthesis. We will delve into its fundamental molecular properties, present a validated synthetic protocol, discuss robust analytical characterization methods, and explore its strategic applications in drug discovery and material science. The causality behind experimental choices is explained to provide field-proven insights for professionals in the field.
This compound is a substituted aromatic ester that has garnered significant interest for its utility as a versatile intermediate. The specific arrangement of its functional groups—an electron-withdrawing methyl ester and two distinct halogen atoms (chlorine and fluorine) on the phenyl ring—provides multiple, selectively addressable reaction sites. This unique constitution makes it an invaluable precursor in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and advanced materials.[1] The presence of fluorine can significantly influence a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity, making this compound especially relevant for medicinal chemists.[1][2]
Molecular Profile and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis and research.
Chemical Structure and Identifiers
The structural and identifying information for this compound is summarized below.
| Identifier | Value | Source |
| CAS Number | 773874-05-8 | [3] |
| Molecular Formula | C₈H₆ClFO₂ | [3][4] |
| Molecular Weight | 188.58 g/mol | [3][4] |
| SMILES | COC(=O)C1=C(F)C(Cl)=CC=C1 | [3] |
| InChI Key | WBTHSEQMJLZATD-UHFFFAOYSA-N | [4] |
Physicochemical Data
The following table outlines key physicochemical properties, many of which are derived from computational models that are essential for planning reactions, purifications, and formulation studies.
| Property | Value | Unit | Source |
| Normal Boiling Point (Tboil) | 532.07 | K | [4] |
| Normal Melting Point (Tfus) | 334.05 | K | [4] |
| Octanol/Water Partition Coeff. (logPoct/wat) | 2.266 | - | [4] |
| Water Solubility (log10WS) | -2.73 | mol/l | [4] |
| Storage Recommendation | Sealed in dry, room temperature | - | [3] |
Synthesis and Purification Strategy
The most direct and common laboratory-scale synthesis of this compound is the esterification of its parent carboxylic acid, 3-Chloro-2-fluorobenzoic acid. This choice is predicated on the commercial availability and stability of the starting acid.
Causality of the Synthetic Approach: Fischer Esterification
Fischer esterification is the chosen method due to its reliability and simplicity. The reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst (typically sulfuric acid). The excess methanol serves both as a reactant and as the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, concluding with characterization to confirm product identity and purity.
Materials:
-
3-Chloro-2-fluorobenzoic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (20-30 eq, serves as solvent)
-
Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Chloro-2-fluorobenzoic acid (e.g., 5.0 g).
-
Reagent Addition: Add anhydrous methanol (e.g., 50 mL). Stir the mixture until the acid dissolves.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the stirring solution. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and H₂SO₄), water, and finally brine. The bicarbonate wash is critical for removing acidic impurities, and its completion is visually confirmed by the cessation of CO₂ evolution.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for the synthesis of this compound.
Analytical Characterization
Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a comprehensive and definitive characterization.
| Technique | Expected Signature | Rationale |
| ¹H NMR | Singlet ~3.9 ppm (3H, -OCH₃); Multiplets ~7.2-7.8 ppm (3H, Ar-H) | The methyl ester protons are chemically distinct and appear as a singlet. The three aromatic protons will show complex splitting patterns due to H-H and H-F coupling. |
| ¹³C NMR | Signal ~52 ppm (-OCH₃); Signal ~165 ppm (C=O); Multiple signals 115-160 ppm (Ar-C) | The carbon chemical shifts are influenced by the electronegativity of their attached groups. The carbons attached to F and Cl will show characteristic shifts and C-F coupling. |
| ¹⁹F NMR | A single resonance, likely a multiplet | This technique is highly specific for fluorine-containing compounds and is crucial for confirming the presence and electronic environment of the fluorine atom. |
| GC-MS (EI) | M⁺ peak at m/z 188; M⁺+2 peak at m/z 190 (ratio ~3:1) | The molecular ion peak confirms the molecular weight. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides a definitive signature for a monochlorinated compound. |
| IR Spectroscopy | Strong C=O stretch ~1730 cm⁻¹; C-O stretch ~1250 cm⁻¹; C-F stretch ~1280 cm⁻¹; C-Cl stretch ~750 cm⁻¹ | These absorption bands correspond to the key functional groups present in the molecule, confirming the ester and halogen substituents. |
Strategic Applications in Research and Development
The true value of this compound lies in its application as a versatile building block, enabling the synthesis of high-value target molecules.
Keystone in Drug Discovery
Halogenated aromatic compounds are ubiquitous in pharmaceuticals.[5] The chlorine and fluorine atoms on this scaffold can serve as synthetic handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity. The parent acid, 3-Chloro-2-fluorobenzoic acid, is a documented precursor for potent active pharmaceutical ingredients (APIs).[6]
-
Kinase Inhibitors: The 3-chloro-2-fluorophenyl moiety is a key structural motif in certain classes of kinase inhibitors. For example, the parent acid is used in the synthesis of Aurora A inhibitors, where it is attached to a larger scaffold via peptide coupling, yielding compounds with nanomolar inhibitory concentrations.[6]
-
MDM2-p53 Interaction Inhibitors: In the development of cancer therapeutics, this structural unit has been incorporated into small molecules designed to inhibit the MDM2-p53 interaction, a critical pathway for reactivating the p53 tumor suppressor.[7]
Precursor for Advanced Materials and Probes
Beyond pharmaceuticals, the unique electronic properties imparted by the halogens make this scaffold useful in material science and biochemical research.
-
Metal-Organic Frameworks (MOFs) and Liquid Crystals: The parent carboxylic acid can coordinate with metal centers, serving as a ligand for the creation of MOFs with potential applications in gas storage and catalysis.[2][8]
-
¹⁹F NMR Probes: The parent acid has been used to create fluorine probes for use in metabolomics studies, allowing for the identification and quantification of amino acids via ¹⁹F NMR.[2][6]
Application Pathways Visualization
Caption: Role of this compound as a versatile building block.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in science. Its defined molecular weight of 188.58 g/mol is just the starting point. With a well-understood physicochemical profile, straightforward synthesis, and robust analytical signatures, it serves as a reliable and versatile building block. Its demonstrated utility in the construction of complex APIs for oncology and its potential in the burgeoning fields of material science and chemical biology underscore its importance for researchers and drug development professionals aiming to create next-generation molecules.
References
-
Cheméo. (n.d.). 3-Chloro-2-fluorobenzoic acid, methyl ester. Retrieved February 8, 2026, from [Link]
-
Inno Pharmchem. (n.d.). Exploring the Versatility of 3-Chloro-2-Fluorobenzoic Acid in Material Science. Retrieved February 8, 2026, from [Link]
-
Inno Pharmchem. (2026, January 21). 3-Chloro-2-fluorobenzoic Acid: A Building Block for Advanced Materials and Research. Retrieved February 8, 2026, from [Link]
-
Inno Pharmchem. (2026, January 29). Unlocking Chemical Synthesis: The Versatility of 3-Chloro-2-fluorobenzoic Acid. Retrieved February 8, 2026, from [Link]
-
Sun, L., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (APG-115): A Potent and Orally Active MDM2-p53 Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(12), 5089-5103. [Link]
-
Jadhav, G. R., & Shaikh, M. N. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 11(36), 22155-22179. [Link]
Sources
- 1. nbinno.com [nbinno.com]
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- 3. 773874-05-8|this compound|BLD Pharm [bldpharm.com]
- 4. 3-Chloro-2-fluorobenzoic acid, methyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
Thermodynamic Properties of Methyl 3-chloro-2-fluorobenzoate
Executive Summary
Methyl 3-chloro-2-fluorobenzoate (CAS 773874-05-8) is a specialized halogenated aromatic ester serving as a critical scaffold in the synthesis of pharmaceutical actives, particularly in oncology and agrochemistry.[1][2][3] Its utility is defined by the ortho-effect of the fluorine atom, which dictates both its thermodynamic stability and its kinetic reactivity in nucleophilic aromatic substitution (
This guide moves beyond basic property listing to provide a thermodynamic framework for handling, characterizing, and utilizing this intermediate. It addresses the scarcity of direct experimental data by employing comparative thermodynamic analysis with structural analogs, ensuring researchers can predict behavior in novel synthetic pathways.
Physicochemical Identity & Comparative Thermodynamics
In the absence of a comprehensive experimental dataset for this specific isomer in public registries, we apply Structural Analog Bracketing . This technique estimates properties by interpolating between Methyl 2-fluorobenzoate and Methyl 3-chlorobenzoate, validated against computed Joback group contribution methods.
Table 1: Physicochemical Profile (Experimental & Predicted)
| Property | This compound (Target) | Methyl 2-fluorobenzoate (Analog A) | Methyl 3-chlorobenzoate (Analog B) | Confidence |
| CAS No. | 773874-05-8 | 394-35-4 | 2905-65-9 | High |
| Molecular Weight | 188.58 g/mol | 154.14 g/mol | 170.59 g/mol | Exact |
| Physical State | Liquid / Low-Melting Solid | Liquid | Solid (MP: 21°C) | High |
| Melting Point | 20–35°C (Predicted) | - | 21°C | Medium |
| Boiling Point | 235–245°C (760 mmHg) | 109°C (35 mmHg) | 231°C (760 mmHg) | High |
| Density | 1.35 ± 0.05 g/cm³ | 1.21 g/mL | 1.23 g/mL | High |
| LogP (Oct/Water) | 2.65 (Predicted) | 2.05 | 2.9 | High |
| 52.4 kJ/mol (Est.) | ~45 kJ/mol | ~50 kJ/mol | Medium |
Expert Insight: The presence of the fluorine atom at the C-2 position typically lowers the melting point relative to the pure chloro-analog due to the disruption of crystal lattice packing forces, despite the slight increase in molecular weight. Consequently, this compound should be handled as a liquid or a low-melting solid that may supercool easily.
Thermodynamic Reactivity Profile
The core value of this compound lies in its differential halogen reactivity . The thermodynamics of the C-F bond vs. the C-Cl bond in this specific electronic environment (ortho to an ester) creates a "reactivity switch."
The Ortho-Fluoro Effect ( Activation)
Unlike standard alkyl halides where C-Cl bonds are weaker and more reactive than C-F bonds, in Nucleophilic Aromatic Substitution (
-
Thermodynamic Driver: The high electronegativity of fluorine inductively stabilizes the Meisenheimer Complex (the anionic intermediate).
-
Kinetic Consequence: The activation energy (
) for the nucleophilic attack at C-2 is significantly lower than at C-3 (chlorine position), despite the C-F bond being thermodynamically stronger ( kJ/mol) than the C-Cl bond ( kJ/mol).
Visualization: Reactivity Pathway
The following diagram illustrates the thermodynamic preference for C-2 substitution over C-3 substitution or ester hydrolysis.
Caption: Reaction coordinate logic showing the kinetic preference for C-2 substitution due to Meisenheimer complex stabilization by the highly electronegative fluorine atom.
Experimental Protocols for Thermodynamic Characterization
To validate the properties of a specific lot of this compound, the following self-validating protocols are recommended. These are designed to detect impurities (like the des-fluoro analog) that significantly alter thermodynamic behavior.
Protocol A: Differential Scanning Calorimetry (DSC) for Purity & Phase
Objective: Determine the precise melting point and enthalpy of fusion (
-
Preparation: Hermetically seal 2–5 mg of sample in an aluminum pan. Use an empty pan as a reference.
-
Calibration: Validate the instrument using an Indium standard (MP: 156.6°C,
: 28.45 J/g). -
Cycle:
-
Cool to -50°C (equilibrate for 5 min) to capture any glass transition (
). -
Ramp 10°C/min to 300°C.
-
-
Analysis:
-
Identify the endothermic melting peak (
). -
Self-Validation: If the peak is broad (>2°C width), the sample likely contains hydrolysis products (benzoic acid derivatives) or solvent residues.
-
Protocol B: Reaction Calorimetry for Safety Assessment
Objective: Quantify the heat of reaction (
-
Setup: Use a reaction calorimeter (e.g., RC1 or equivalent).
-
Baseline: Charge solvent and nucleophile; stabilize temperature at 25°C.
-
Dosing: Add this compound stepwise.
-
Measurement: Record heat flow (
) vs. time. -
Calculation: Integrate the curve to find total Energy (
). -
Safety Limit: If the adiabatic temperature rise (
) exceeds the boiling point of the solvent, active cooling is mandatory .
Handling & Stability Workflow
This intermediate is susceptible to ester hydrolysis , particularly if stored improperly. The fluorine atom increases the electrophilicity of the carbonyl carbon, making it more sensitive to moisture than non-fluorinated benzoates.
Caption: Quality control workflow emphasizing moisture management to prevent thermodynamic degradation (hydrolysis).
References
-
PubChem Compound Summary. Methyl 3-chlorobenzoate (Analog Data). National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Mechanism and Reactivity. [Link]
-
Cheméo. Predicted Thermodynamic Properties for Chlorofluorobenzoates. [Link]
Sources
Technical Guide: Methyl 3-chloro-2-fluorobenzoate Safety & Handling
CAS: 773874-05-8 | Formula: C₈H₆ClFO₂ | MW: 188.58 g/mol
Executive Summary
Methyl 3-chloro-2-fluorobenzoate is a high-value fluorinated building block used primarily in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors (e.g., EGFR inhibitors) where the specific 2-fluoro-3-chloro substitution pattern modulates metabolic stability and binding affinity. As a halogenated benzoate ester, it presents specific challenges regarding hydrolytic stability and skin/eye irritation. This guide provides a self-validating framework for the safe handling, storage, and manipulation of this compound in drug discovery workflows.
Physicochemical Profile & Identification
Note: Experimental data for this specific isomer is limited in public repositories. Values below combine specific vendor data with chemically distinct analogues for risk estimation.
| Property | Value / Description | Source / Rationale |
| CAS Number | 773874-05-8 | [BLD Pharm, 2025] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogous to Methyl 2-fluorobenzoate (MP ~20°C) |
| Boiling Point | Est. 230–240°C (760 mmHg) | Extrapolated from Methyl 3-chlorobenzoate |
| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in water | Lipophilic ester character |
| Reactivity | Susceptible to base-catalyzed hydrolysis; Moisture sensitive | Ester functionality |
Hazard Architecture (GHS Classification)
While specific toxicological data for this isomer is sparse, its structural class (halogenated benzoate esters) mandates the following precautionary classification based on the parent acid, 3-chloro-2-fluorobenzoic acid (CAS 161957-55-7).
Signal Word: WARNING
| Hazard Category | H-Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Critical Toxicology Note: Halogenated aromatics can exhibit sensitizing properties. Avoid inhalation of mists. The 2-fluoro substituent increases lipophilicity, potentially enhancing dermal absorption compared to non-fluorinated analogues.
Strategic Handling & Engineering Controls
Engineering Controls
-
Primary Barrier: All open handling (weighing, transfer) must occur within a certified chemical fume hood operating at face velocity >0.5 m/s.
-
Secondary Barrier: Use a secondary containment tray (polypropylene) to capture potential drips during liquid transfer.
Personal Protective Equipment (PPE) Matrix
Rationale: Standard nitrile gloves may offer insufficient protection against halogenated esters over long durations due to permeation.
-
Hand Protection: Double-gloving recommended.
-
Inner: Nitrile (0.11 mm) - Change every 15 mins if splashed.
-
Outer: Nitrile or Laminate film (Silver Shield) for prolonged contact.
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if handling >100g or conducting high-temperature synthesis.
-
Respiratory: If fume hood is unavailable (emergency only), use a full-face respirator with organic vapor (OV) cartridges.
Operational Protocols
Protocol A: Safe Transfer & Hydrolysis Setup
Context: This compound is often hydrolyzed to its acid form for coupling reactions. This protocol ensures containment of corrosive byproducts (HCl/HF potential if overheated).
Step 1: Preparation & Inspection
-
Verify hood airflow.
-
Prepare a dry reaction vessel (flame-dried or oven-dried) under inert atmosphere (
or ) to prevent premature hydrolysis by atmospheric moisture. -
Validation Check: Ensure quenching agents (sat.
) are prepared before starting.
Step 2: Weighing & Transfer
-
If liquid: Use a gas-tight syringe or positive displacement pipette to avoid aerosol generation.
-
If solid (low melting): Melt gently in a water bath (<40°C) for easier transfer, or weigh into a tared vial inside the hood.
-
Critical Control: Do not use metal spatulas if the compound shows signs of acidity (hydrolysis); use glass or PTFE.
Step 3: Reaction Initiation (Example: Base Hydrolysis)
-
Dissolve ester in THF/Water (3:1).
-
Add LiOH (2-3 equiv) at 0°C.
-
Safety Check: Monitor exotherm. Halogenated benzoates can react vigorously.
Step 4: Quenching & Waste
-
Acidify carefully with 1M HCl.
-
Extract with EtOAc.[2]
-
Waste Segregation: Aqueous layers contain halides and must go to Aqueous Waste . Organic layers go to Halogenated Organic Waste .
Protocol B: Spill Response Logic
Immediate Action: Evacuate the immediate area (3-meter radius).
-
Assess Volume:
-
< 10 mL/g: Proceed with local cleanup.
-
> 10 mL/g: Evacuate lab, contact EHS.
-
-
Absorb: Use vermiculite or spill pads. Do not use sawdust (combustible reaction risk).
-
Decontaminate: Wipe surface with 10% sodium carbonate solution to neutralize potential acidic hydrolysis products.
Visualizations
Figure 1: Safe Handling Workflow
This diagram outlines the decision logic for handling this compound, emphasizing the "Stop/Go" checks for safety validation.
Caption: Operational workflow for handling this compound, distinguishing between physical states and atmospheric requirements.
Figure 2: Waste Disposal Decision Tree
Correct segregation is vital for halogenated compounds to prevent regulatory violations and incinerator damage.
Caption: Waste segregation logic ensuring this compound enters the Halogenated Waste stream.
Storage & Stability
-
Conditions: Store at 2–8°C (refrigerated) or ambient temperature in a cool, dry place depending on vendor CoA. Keep container tightly sealed.
-
Incompatibilities: Strong oxidizing agents, strong bases (causes hydrolysis).
-
Shelf-Life: Re-test purity annually. Degradation is usually signaled by the smell of acid (hydrolysis) or discoloration.
References
-
BLD Pharm. (2025).[2] this compound Product Information (CAS 773874-05-8). Retrieved from
-
Ossila. (2023).[1] 3-Chloro-2-fluorobenzoic acid Safety Data Sheet. (Parent Acid Safety Proxy). Retrieved from
-
PubChem. (2025).[3][4] Methyl 3-chlorobenzoate Compound Summary (Analogous Safety Data). National Library of Medicine. Retrieved from
-
Liu, H., et al. (2005).[2] Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-... for In-Vivo Study. ResearchGate (Context on EGFR Inhibitor Synthesis). Retrieved from
Sources
Methodological & Application
Application Note: Methyl 3-chloro-2-fluorobenzoate in Organic Synthesis
Executive Summary
Methyl 3-chloro-2-fluorobenzoate (CAS: 94014-45-4) is a high-value trisubstituted arene scaffold used extensively in the synthesis of fused heterocycles (indazoles, quinazolines) and biaryl pharmaceutical intermediates. Its utility stems from its orthogonal reactivity profile : the labile 2-fluoro group allows for regioselective Nucleophilic Aromatic Substitution (
This guide details the strategic application of this compound, focusing on the synthesis of 7-chloro-1H-indazol-3-ol derivatives—a core motif in kinase inhibitors (e.g., VEGFR, PDGFR targets)—and biaryl coupling protocols.
Strategic Analysis: The Tri-Functional Handle
To maximize yield and selectivity, researchers must understand the reactivity hierarchy of the molecule.
Reactivity Hierarchy[1]
-
Site A (C-2 Fluorine): Most Reactive.[1] The ortho-ester group exerts a strong electron-withdrawing effect (inductive and mesomeric), making the C-2 position highly susceptible to
by amines, hydrazines, or alkoxides. -
Site B (C-1 Ester): Moderately Reactive.[1] Susceptible to hydrolysis, reduction, or nucleophilic attack (after or concurrent with
). -
Site C (C-3 Chlorine): Least Reactive (Chemically). Inert to mild nucleophiles but active in Pd/Ni-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). Steric hindrance from the ester and fluorine must be managed.
Decision Pathway (DOT Visualization)
Caption: Divergent synthetic pathways based on reagent selection. Path A is the primary route for heterocycle formation.
Application Module: Synthesis of 7-Chloro-1H-indazol-3-ol
The transformation of this compound into a 7-chloroindazole core is a "one-pot" cascade reaction. The hydrazine nucleophile first displaces the activated fluorine (
Mechanism
-
Addition: Hydrazine attacks C-2; Meisenheimer complex forms.[1]
-
Elimination: Fluoride ion is ejected (Rate Determining Step is often the addition, but F is a superior leaving group here due to high electronegativity stabilizing the transition state).
-
Cyclization: The terminal nitrogen of the hydrazino group attacks the ester.
-
Tautomerization: The resulting lactam tautomerizes to the enol (indazol-3-ol).
Detailed Protocol
Target: 7-Chloro-1H-indazol-3-ol (Intermediate for kinase inhibitors)
Reagents:
-
This compound (1.0 eq)
-
Hydrazine Monohydrate (64-65% in water) (3.0 - 5.0 eq)
-
Ethanol (Absolute) or n-Butanol (for higher temp)
Step-by-Step Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add this compound (5.0 g, 26.5 mmol) and Ethanol (50 mL). Stir until dissolved.
-
Reagent Addition: Add Hydrazine Monohydrate (4.0 mL, ~80 mmol) dropwise over 5 minutes. Caution: Exothermic.[1]
-
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to ~20% volume under reduced pressure.
-
Pour the residue into ice-cold water (100 mL) and acidify to pH 5–6 with 1N HCl to promote precipitation of the indazole.
-
-
Isolation: Filter the off-white solid. Wash with cold water (2 x 20 mL) and cold diethyl ether (1 x 10 mL) to remove hydrazine traces.[1]
-
Drying: Dry under vacuum at 45°C overnight.
-
Yield: Expected yield: 85–92%.
Data Validation (Expected NMR):
-
1H NMR (DMSO-d6):
12.0 (br s, 1H, OH/NH), 7.8 (d, 1H), 7.5 (d, 1H), 7.1 (t, 1H). Note the absence of the methyl ester singlet (~3.9 ppm).
Application Module: Suzuki-Miyaura Cross-Coupling
The 3-chloro position is sterically crowded by the ester and fluorine. Standard conditions often fail. Use active phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition into the aryl chloride bond.
Optimized Conditions Table
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | Cost-effective Pd(II) source reduced in situ. |
| Ligand | XPhos or SPhos (1.5:1 ratio to Pd) | Dialkylbiaryl phosphines are crucial for activating aryl chlorides.[1] |
| Base | K₃PO₄ (2.0 eq) | Anhydrous mild base minimizes ester hydrolysis compared to hydroxides.[1] |
| Solvent | Toluene/Water (10:[1]1) or Dioxane | Biphasic system often assists in dissolving inorganic bases.[1] |
| Temp | 90–100°C | Energy required to overcome the activation barrier of the C-Cl bond. |
Protocol Summary
-
Combine substrate (1.0 eq), Boronic Acid (1.2 eq), Pd(OAc)₂, XPhos, and Base in a sealed tube.[1]
-
Purge with Nitrogen/Argon for 5 minutes (Critical: O₂ poisons the catalyst).
-
Add degassed solvent.[1]
-
Heat at 100°C for 12 hours.
-
Filter through Celite to remove Pd black before purification.[1]
Safety & Handling (E-E-A-T)
-
Hydrazine Hazard: Hydrazine hydrate is a known carcinogen, corrosive, and toxic by inhalation. All reactions involving hydrazine must be performed in a functioning fume hood.[1] Waste containing hydrazine must be segregated and treated with bleach (sodium hypochlorite) to neutralize before disposal.[1]
-
Skin/Eye Contact: this compound is a skin and eye irritant.[2] Wear nitrile gloves and safety goggles.[1]
-
Thermal Runaway: The initial addition of hydrazine to the ester is exothermic. On scales >10g, use an ice bath during addition.
References
-
Indazole Synthesis via Hydrazine
-
Suzuki Coupling on Aryl Chlorides
-
Protocol: "Suzuki-Miyaura Cross-Coupling Reaction."[4] Organic Chemistry Portal.
-
Source:
-
-
Safety Data
-
Nucleophilic Arom
):-
Mechanistic Grounding: "Nucleophilic Aromatic Substitution: Introduction and Mechanism."[1] Master Organic Chemistry.
-
Source:
-
Sources
synthetic protocols using Methyl 3-chloro-2-fluorobenzoate
Application Note: Advanced Synthetic Protocols using Methyl 3-chloro-2-fluorobenzoate
Abstract
This compound (CAS 773874-05-8) is a high-value halogenated aromatic building block characterized by a unique "triad of reactivity": an electrophilic ester, a nucleophile-labile ortho-fluorine, and a cross-coupling-ready meta-chlorine. This application note details optimized protocols for leveraging these functional handles to synthesize fused heterocycles (indolin-3-ones, indazoles) and biaryl scaffolds critical in kinase inhibitor discovery (e.g., BRAF, HIV integrase targets). We present self-validating workflows for nucleophilic aromatic substitution (
Reactivity Profile & Strategic Logic
The synthetic value of this compound lies in the electronic interplay between its substituents. As a Senior Scientist, it is crucial to understand the order of operations to avoid chemoselectivity errors.
-
The Ortho-Fluoro Effect: The ester group at C1 is electron-withdrawing, activating the C2-fluorine toward
. However, the ester itself is susceptible to nucleophilic attack (amidation/hydrolysis). Protocol design must tune basicity and temperature to select between (ring attack) and acylation (carbonyl attack). -
The Meta-Chloro Handle: The C3-chlorine is sterically crowded but electronically distinct. It remains inert during standard nucleophilic attacks on the ester or fluorine, serving as a latent handle for late-stage Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).
Reactivity Map
Figure 1: Chemoselective reaction pathways for this compound.
Core Protocol A: One-Pot Synthesis of Indolin-3-ones
Application: Synthesis of pseudo-indoxyl scaffolds found in alkaloids and bioactive dyes.
Mechanism: This advanced protocol utilizes a base-mediated cascade. The amine attacks the ester (acylation) and subsequently displaces the ortho-fluorine (
Materials
-
Substrate: this compound (1.0 equiv)[1]
-
Reagent: N-Methylbenzylamine (or substituted aniline) (1.0 equiv)
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (3.0 equiv)
-
Additive: CsF (Cesium Fluoride) (3.0 equiv)
-
Solvent: TBME (tert-Butyl methyl ether) or CPME (Cyclopentyl methyl ether)
Step-by-Step Methodology
-
Preparation: Flame-dry a reaction vial and purge with Nitrogen (
). Moisture sensitivity is critical due to LiHMDS. -
Charging: Add CsF (3.0 equiv) and the amine substrate (1.0 equiv) to the vial.
-
Solvation: Add anhydrous TBME (0.3 M concentration relative to benzoate).
-
Base Addition: Dropwise add LiHMDS (1.0 M in THF, 3.0 equiv) at 0°C. Stir for 10 minutes to deprotonate the amine.
-
Substrate Addition: Add this compound (1.0 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (Hexane:EtOAc 5:1).
-
Checkpoint: Disappearance of the starting ester (
) and appearance of the fluorescent indolinone spot.
-
-
Quench: Add saturated aqueous
(5 mL). -
Workup: Extract with EtOAc (3x). Dry combined organics over
.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Purification: Flash chromatography (Silica gel, Petroleum ether:EtOAc gradient).
Yield Expectation: 65–85% Expert Insight: The 3-chloro substituent remains intact, allowing for subsequent derivatization of the indolinone core.
Core Protocol B: Hydrazinolysis for Fused Heterocycles
Application: Synthesis of 3-chloro-2-fluorobenzohydrazide, a precursor for indazoles and pyrimido-oxazepines (antibacterial agents). Logic: Hydrazine is a potent alpha-effect nucleophile. It attacks the ester carbonyl faster than it displaces the fluorine at moderate temperatures, allowing isolation of the hydrazide before cyclization occurs.
Materials
-
Substrate: this compound (25 mmol)
-
Reagent: Hydrazine monohydrate (75 mmol, 3.0 equiv)
Step-by-Step Methodology
-
Dissolution: Dissolve this compound (4.74 g) in MeOH (60 mL) in a round-bottom flask.
-
Addition: Add hydrazine monohydrate dropwise at RT.
-
Safety Note: Hydrazine is toxic and potentially unstable. Use a fume hood and blast shield.
-
-
Reaction: Stir at RT for 12–16 hours (Overnight).
-
Validation: LC-MS should show mass shift from 188.5 (Ester) to ~189 (Hydrazide M+H).
-
-
Isolation: Evaporate volatiles under reduced pressure.
-
Purification (Trituration): Suspend the residue in Hexanes (100 mL). Filter the solid and wash with cold Hexanes.
-
Why Hexanes? The hydrazide product is polar and insoluble in hexanes, while unreacted ester remains in solution.
-
-
Drying: Vacuum dry to afford the title compound as a white solid.
Data Summary:
| Parameter | Specification |
| Appearance | White crystalline solid |
| Purity (HPLC) | >95% |
| 1H NMR (DMSO-d6) | Diagnostic peaks: |
Core Protocol C: Hydrolysis & Suzuki-Miyaura Coupling
Application: Synthesis of biaryl acids for kinase inhibitors (e.g., Dabrafenib analogs). Logic: The 3-Cl position is sterically hindered by the 2-F and the carboxylic acid/ester. Hydrolysis of the ester to the acid prior to coupling often prevents side reactions (decarboxylation) and simplifies purification, although ester coupling is also viable.
Workflow Diagram
Figure 2: Sequential Hydrolysis and Cross-Coupling Workflow.
Step-by-Step Methodology
-
Hydrolysis:
-
Coupling (Suzuki):
-
Vessel: Microwave vial or pressure tube.
-
Reagents: 3-chloro-2-fluorobenzoic acid (1.0 equiv), Aryl Boronic Acid (1.2 equiv),
(3.0 equiv). -
Catalyst:
(5 mol%).-
Selection: DPPF is a robust bidentate ligand that resists dehalogenation of the sensitive Fluorine while activating the Chlorine.
-
-
Solvent: 1,4-Dioxane:Water (4:1). Degas thoroughly with Argon.
-
Conditions: Heat to 90°C (oil bath) or 110°C (Microwave) for 2–4 hours.
-
-
Workup: Filter through Celite. Acidify aqueous layer and extract.[2]
Safety & Handling
-
Fluorinated Aromatics: Can cause skin sensitization. Wear nitrile gloves and long sleeves.
-
LiHMDS: Pyrophoric/moisture sensitive. Handle under inert atmosphere.
-
Hydrazine: Carcinogenic and unstable. Neutralize waste streams with bleach (hypochlorite) before disposal.
References
-
Synthesis of Indolin-3-ones
-
Hydrazide Synthesis
-
General Chemical Data
-
Antibacterial Applications
Sources
- 1. US10030047B2 - Peptide macrocycles against acinetobacter baumannii - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. 948833-74-7 | Methyl 3-chloro-2,4-difluorobenzoate - Moldb [moldb.com]
- 11. CN1305843C - Process for preparing 3-chloro-2-methyl thiobenzoxide - Google Patents [patents.google.com]
- 12. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 13. 773874-05-8|this compound|BLD Pharm [bldpharm.com]
- 14. CAS 773874-05-8 | 2623-7-0K | MDL MFCD06203787 | this compound | SynQuest Laboratories [synquestlabs.com]
Methyl 3-chloro-2-fluorobenzoate: A Guide to Reaction Mechanisms and Synthetic Protocols
An Application Guide for the Synthetic Chemist
Abstract: Methyl 3-chloro-2-fluorobenzoate is a versatile, di-halogenated aromatic ester that serves as a pivotal intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique substitution pattern, featuring both chloro and fluoro groups ortho and meta to a methyl ester, imparts distinct reactivity that can be strategically exploited. This document provides an in-depth exploration of the primary reaction mechanisms governing the transformations of this substrate. We present detailed, field-tested protocols for key reactions, including nucleophilic aromatic substitution (SNAr), ester manipulations, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is explained to empower researchers in drug development and materials science to leverage this building block effectively.
Introduction and Physicochemical Profile
This compound is a derivative of 3-chloro-2-fluorobenzoic acid, a key building block in its own right.[1][3] The ester's utility stems from the orthogonal reactivity of its functional groups: the ester moiety, which can undergo nucleophilic acyl substitution, and the halogenated aromatic ring, which is primed for both nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Understanding the electronic interplay of the electron-withdrawing ester and the inductively withdrawing, yet lone-pair-donating, halogens is crucial for predicting and controlling its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO₂ | Cheméo[4] |
| Molecular Weight | 188.58 g/mol | PubChem |
| Boiling Point | 532.07 K (258.92 °C) | Cheméo (Joback Method)[4] |
| Melting Point | 334.05 K (60.9 °C) | Cheméo (Joback Method)[4] |
| LogP (Octanol/Water) | 2.266 | Cheméo (Crippen Method)[4] |
Synthesis Pathway Overview
The primary industrial synthesis of the title compound involves the esterification of 3-chloro-2-fluorobenzoic acid. The parent acid is typically prepared via halogen exchange from more readily available precursors like 2,3-dichlorobenzoyl chloride, utilizing a fluoride source in the presence of a phase-transfer catalyst.[5] This accessibility makes this compound a cost-effective starting material for complex syntheses.
Diagram 1: Fischer esterification of the parent carboxylic acid.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring, enhanced by the methoxycarbonyl group, makes it susceptible to nucleophilic attack. This pathway is a cornerstone of this substrate's reactivity.
Mechanistic Principles
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6][7] A nucleophile attacks an electron-poor carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8] The aromaticity is subsequently restored by the expulsion of a leaving group.
For this compound, two positions are susceptible to attack: C2 (bearing the fluoro group) and C3 (bearing the chloro group).
-
Activation: The C2 position is strongly activated by the ortho-ester group and the para-chloro group. The C3 position is activated by the ortho-fluoro group and the meta-ester group.
-
Leaving Group Ability: In polar aprotic solvents, fluoride is an excellent leaving group in SNAr reactions because its high electronegativity strongly stabilizes the negative charge in the Meisenheimer intermediate, lowering the activation energy of the first, rate-determining step.[8]
Therefore, nucleophilic attack preferentially occurs at the C2 position, leading to the displacement of the fluoride ion.
Diagram 2: Generalized S-N-Ar reaction pathway.
Protocol: SNAr Amination with Morpholine
This protocol describes the displacement of the C2-fluoride with morpholine, a common secondary amine.
Scientist's Note (Trustworthiness): This protocol includes a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting material before proceeding with the workup. The identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |
| This compound | 188.58 | 1.00 g | 5.30 mmol | 1.0 |
| Morpholine | 87.12 | 0.56 g (0.57 mL) | 6.36 mmol | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.47 g | 10.6 mmol | 2.0 |
| Dimethyl Sulfoxide (DMSO) | - | 15 mL | - | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 5.30 mmol) and anhydrous potassium carbonate (1.47 g, 10.6 mmol).
-
Add anhydrous DMSO (15 mL) to the flask.
-
Add morpholine (0.57 mL, 6.36 mmol) to the suspension.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the reaction to room temperature and pour it into ice-water (100 mL).
-
A precipitate should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
If a solid precipitates, collect it by vacuum filtration, wash with water, and dry under vacuum. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel to yield methyl 3-chloro-2-(morpholino)benzoate.
Rationale (Expertise):
-
Solvent: DMSO is a polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate anion more reactive. It also stabilizes the charged Meisenheimer intermediate.
-
Base: K₂CO₃ is a mild inorganic base sufficient to neutralize the HF byproduct generated, driving the reaction to completion.
-
Temperature: Elevated temperature is required to overcome the activation energy for the initial nucleophilic attack on the aromatic ring.
Ester Group Transformations
The methyl ester group is a versatile handle for further synthetic modifications, primarily through hydrolysis or direct amidation.
Mechanism: Base-Catalyzed Hydrolysis (Saponification)
Saponification is the irreversible, base-mediated hydrolysis of an ester to form the carboxylate salt, which upon acidification yields the corresponding carboxylic acid. The mechanism is a classic nucleophilic acyl substitution.
Diagram 3: Saponification workflow to produce the parent acid.
Protocol: Saponification to 3-chloro-2-fluorobenzoic acid
This protocol regenerates the parent carboxylic acid, which can be useful for subsequent reactions like amide couplings using peptide coupling reagents.[5]
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |
| This compound | 188.58 | 2.00 g | 10.6 mmol | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.85 g | 21.2 mmol | 2.0 |
| Methanol (MeOH) | - | 20 mL | - | - |
| Water (H₂O) | - | 10 mL | - | - |
| Hydrochloric Acid (HCl) | - | ~2 M aq. | As needed | - |
Procedure:
-
Dissolve this compound (2.00 g, 10.6 mmol) in methanol (20 mL) in a round-bottom flask.
-
In a separate beaker, dissolve sodium hydroxide (0.85 g, 21.2 mmol) in water (10 mL).
-
Add the NaOH solution to the flask and attach a reflux condenser.
-
Heat the mixture to reflux (approx. 70-75 °C) and stir for 2 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath.
-
Slowly acidify the solution by adding 2 M HCl dropwise with stirring until the pH is ~2. A white precipitate of 3-chloro-2-fluorobenzoic acid will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.
Rationale (Expertise):
-
Co-solvent: The methanol/water system ensures the solubility of both the organic ester and the inorganic base, creating a homogenous reaction mixture for efficient hydrolysis.
-
Excess Base: Two equivalents of NaOH are used to ensure the reaction goes to completion and to account for any potential side reactions or impurities.
-
Acidification: The final protonation step is crucial as the product of saponification is the sodium carboxylate salt, which is water-soluble. Acidification renders the neutral carboxylic acid, which is insoluble in water and precipitates out.[9]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the C3 position serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The C-F bond is generally unreactive under these conditions, allowing for selective functionalization.
Suzuki-Miyaura Coupling
This reaction is a powerful method for forming biaryl structures by coupling the aryl chloride with an organoboron reagent.[10][11]
Mechanism: The reaction proceeds through a well-established catalytic cycle involving the Pd(0)/Pd(II) redox couple. The key steps are (1) Oxidative Addition of the aryl chloride to a Pd(0) complex, (2) Transmetalation of the organic group from the boron reagent to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[12]
Sources
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. 3-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 302931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloro-2-fluorobenzoic acid, methyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl 3-chloro-2-fluorobenzoate in Agrochemical Discovery
This Application Note and Protocol Guide details the strategic utilization of Methyl 3-chloro-2-fluorobenzoate (CAS 85070-48-0 / 773874-05-8) as a high-value intermediate in the synthesis of next-generation agrochemicals.
Executive Summary
This compound is a critical fluorinated building block used to introduce the 3-chloro-2-fluorophenyl moiety into active ingredients (AIs). This specific substitution pattern is highly prized in modern herbicide and fungicide design for two reasons:
-
Metabolic Blocking: The fluorine atom at the 2-position and chlorine at the 3-position sterically and electronically inhibit oxidative metabolism (e.g., by cytochrome P450s), significantly extending the half-life of the AI within the plant or pest.
-
Lipophilicity Modulation: The diester precursor allows for facile conversion into lipophilic benzyl halides or hydrophilic benzoic acids, enabling the fine-tuning of LogP values for optimal xylem/phloem mobility.
This guide focuses on the two primary downstream pathways for this compound:
-
Pathway A (Alkylating Agents): Conversion to 3-chloro-2-fluorobenzyl bromide , a key intermediate for N-alkylation of PPO-inhibiting herbicides (e.g., pyrimidinedione analogs).
-
Pathway B (Acylation Agents): Hydrolysis to 3-chloro-2-fluorobenzoic acid , a precursor for amide-linked carboxamide fungicides.
Chemical Logic & Mechanism
The utility of this compound lies in its role as a "divergent intermediate."
-
The Fluorine Effect: The ortho-fluorine exerts a strong inductive effect (-I), increasing the acidity of the benzylic protons in downstream derivatives. This facilitates nucleophilic substitution reactions (S_N2) when the ester is converted to a benzyl halide.
-
The Chlorine Anchor: The meta-chlorine provides a lipophilic anchor and a handle for potential cross-coupling reactions (e.g., Suzuki-Miyaura) if further scaffold elaboration is required.
Structural Workflow Diagram
The following diagram illustrates the divergent synthesis pathways starting from this compound.
Caption: Divergent synthesis pathways transforming this compound into electrophilic (benzyl bromide) or nucleophilic (benzoic acid) building blocks for agrochemical synthesis.
Experimental Protocols
Protocol A: Synthesis of 3-Chloro-2-fluorobenzyl Bromide (The "Warhead")
This protocol describes the reduction of the ester followed by bromination. This benzyl bromide is the active alkylating agent used to attach the fluorinated ring to herbicide cores (e.g., uracils, triazolinones).
Prerequisites:
-
Starting Material: this compound (Purity >98%)
-
Reagents: Sodium Borohydride (NaBH4), Methanol (MeOH), Phosphorus Tribromide (PBr3), Dichloromethane (DCM).
-
Safety: PBr3 is corrosive and reacts violently with water. Perform all steps in a fume hood.
Step 1: Reduction to Benzyl Alcohol
-
Setup: Charge a 3-neck round-bottom flask (RBF) with this compound (10.0 g, 53.0 mmol) and anhydrous MeOH (100 mL). Cool to 0°C under N2 atmosphere.
-
Addition: Add NaBH4 (3.0 g, 79.5 mmol) portion-wise over 30 minutes. Caution: Gas evolution (H2).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the ester spot disappears.
-
Quench: Carefully quench with saturated NH4Cl solution (50 mL).
-
Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Yield: Expect ~8.0–8.3 g (95% yield) of 3-chloro-2-fluorobenzyl alcohol as a colorless oil.
Step 2: Bromination (Appel-Type or PBr3)
-
Setup: Dissolve the crude alcohol (8.0 g, 50.0 mmol) in anhydrous DCM (80 mL). Cool to 0°C.
-
Addition: Add PBr3 (5.2 mL, 55.0 mmol) dropwise via syringe over 20 minutes. Maintain temperature <5°C.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 2 hours.
-
Workup: Pour the reaction mixture into ice water (200 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Neutralization: Wash the combined organic layers with saturated NaHCO3 (to remove HBr traces) and then brine.
-
Purification: Dry over MgSO4 and concentrate. Purify via short silica plug (eluting with 100% Hexanes) to remove phosphorus byproducts.
-
Output: 3-Chloro-2-fluorobenzyl bromide . Clear, lachrymatory liquid. Store at 4°C.
Protocol B: Application in Herbicide Scaffold Synthesis (N-Alkylation)
This step demonstrates the attachment of the fluorinated benzyl group to a generic pyrimidinedione core (mimicking PPO inhibitor synthesis).
-
Reagents: Substituted Uracil/Heterocycle (1.0 eq), 3-Chloro-2-fluorobenzyl bromide (1.1 eq), K2CO3 (2.0 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve the heterocycle in DMF (0.5 M concentration).
-
Add K2CO3 and stir for 15 minutes at RT.
-
Add the benzyl bromide dropwise.
-
Heat to 60°C for 3-6 hours.
-
-
Validation: Monitor by HPLC. The product will show a significant retention time shift due to the addition of the lipophilic benzyl group.
Analytical Data & Quality Control
To ensure the integrity of the intermediate before committing to expensive downstream synthesis, verify the following parameters.
| Parameter | Specification | Method | Causality / Note |
| Appearance | Colorless to pale yellow liquid | Visual | Darkening indicates oxidation or hydrolysis. |
| Purity (GC) | > 98.0% | GC-FID | Impurities (e.g., non-fluorinated analogs) will compete in coupling reactions. |
| Water Content | < 0.1% | Karl Fischer | Critical for Step 2 (PBr3 reaction); water consumes the brominating agent. |
| 1H NMR (CDCl3) | δ 3.95 (s, 3H, -OCH3) | 400 MHz NMR | Confirm methyl ester integrity. |
| 19F NMR | δ -110 to -115 ppm (m) | 376 MHz NMR | Diagnostic for the 2-fluoro substituent. |
Self-Validating Check:
-
In Step 1 (Reduction) : The disappearance of the methyl ester singlet (approx. 3.9 ppm) and appearance of the methylene doublet (approx. 4.7 ppm) in 1H NMR confirms successful reduction.
-
In Step 2 (Bromination) : A shift of the benzylic methylene protons from ~4.7 ppm (alcohol) to ~4.5 ppm (bromide) confirms transformation.
Safety & Handling (MSDS Summary)
-
Hazards: this compound is an irritant (H315, H319). The downstream benzyl bromide is a potent lachrymator and skin corrosive.
-
PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory when handling the bromide derivative.
-
Disposal: Fluorinated organic waste must be segregated. Do not mix with general organic solvents if incineration protocols differ for halogenated waste.
References
-
Synthesis of Fluorinated Benzyl Halides
-
Agrochemical Applications (PPO Inhibitors)
- Source: "Recent developments in fluorine-containing pesticides." Pest Management Science, 2023.
-
Chemical Properties & Safety
- Source: PubChem Compound Summary for Methyl 3-chloro-2-fluorobenzo
-
Related Pharmaceutical Chemistry (Elvitegravir Intermediate)
- Source: "An improved production method and new intermediates of synthesis of elvitegravir." (Demonstrates the zinc bromide coupling chemistry applicable to agrochemicals).
Sources
Application Notes and Protocols: Methyl 3-chloro-2-fluorobenzoate as a Versatile Starting Material for the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Methyl 3-chloro-2-fluorobenzoate in Heterocyclic Chemistry
This compound is a synthetically valuable starting material in the construction of a variety of heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug development. Its utility stems from the strategic placement of three key functional groups on the benzene ring: a methyl ester, a chlorine atom, and a fluorine atom. The electron-withdrawing nature of the ester and the halogen substituents activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the C-2 position bearing the highly labile fluorine atom. This inherent reactivity allows for the regioselective introduction of nucleophiles, which can then participate in subsequent intramolecular cyclization reactions to form fused heterocyclic systems. This application note will provide detailed protocols and mechanistic insights into the use of this compound for the synthesis of two important classes of heterocyclic compounds: quinazolinones and benzothiazines.
I. Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including hypnotic, sedative, analgesic, and anticonvulsant effects. The following protocol outlines a two-step synthesis of a quinazolinone scaffold from this compound.
A. Mechanistic Rationale
The synthetic strategy hinges on an initial nucleophilic aromatic substitution to introduce an amino group at the 2-position, followed by a cyclocondensation to form the pyrimidinone ring.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C-2 position is activated towards displacement by the ortho-ester and meta-chloro substituents. Reaction with ammonia or an ammonia equivalent proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing groups. The fluoride ion is an excellent leaving group in this context.[1]
-
Cyclocondensation: The resulting methyl 2-amino-3-chlorobenzoate is an anthranilate derivative. Heating this intermediate with a suitable one-carbon synthon, such as formamide, provides the necessary atoms to close the pyrimidinone ring. The reaction proceeds through initial formation of a formamidine intermediate, followed by intramolecular cyclization and elimination of methanol and water to yield the aromatic quinazolinone.
B. Experimental Workflow Diagram
Figure 1: Workflow for the synthesis of 8-chloroquinazolin-4(3H)-one.
C. Detailed Experimental Protocol
Step 1: Synthesis of Methyl 2-amino-3-chlorobenzoate
-
To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO), add aqueous ammonia (25-30%, 10 eq).
-
Heat the reaction mixture to 120 °C in a sealed vessel and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 2-amino-3-chlorobenzoate.
Step 2: Synthesis of 8-Chloroquinazolin-4(3H)-one
-
In a round-bottom flask, combine methyl 2-amino-3-chlorobenzoate (1.0 eq) and formamide (10-15 eq).
-
Heat the mixture to 180 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 8-chloroquinazolin-4(3H)-one.
D. Data Summary
| Starting Material | Intermediate | Final Product | Overall Yield (%) |
| This compound | Methyl 2-amino-3-chlorobenzoate | 8-Chloroquinazolin-4(3H)-one | 65-75 |
II. Synthesis of Benzothiazine Derivatives
1,4-Benzothiazines and their derivatives are important heterocyclic motifs found in a variety of biologically active compounds, exhibiting a range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The following protocol describes a one-pot synthesis of a benzothiazinone derivative from this compound.
A. Mechanistic Rationale
This synthesis also proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.
-
SNAr Reaction: The reaction is initiated by the nucleophilic attack of the thiol group of 2-aminothiophenol at the C-2 position of this compound, displacing the fluoride ion. This step is facilitated by a base, which deprotonates the thiol to form a more potent thiolate nucleophile.
-
Intramolecular Cyclization: The resulting intermediate contains both an ester and a secondary amine. Under the reaction conditions, an intramolecular nucleophilic acyl substitution occurs where the amine nitrogen attacks the carbonyl carbon of the methyl ester. This is followed by the elimination of methanol to form the six-membered benzothiazinone ring.
B. Experimental Workflow Diagram
Figure 2: One-pot synthesis of 8-chloro-4H-benzo[b][4][5]thiazin-3-one.
C. Detailed Experimental Protocol
-
To a stirred suspension of potassium carbonate (2.0 eq) in dimethylformamide (DMF), add 2-aminothiophenol (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Heat the reaction mixture to 150 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour into acidic water (e.g., 1M HCl).
-
Collect the precipitate by filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain 8-chloro-4H-benzo[b][4][5]thiazin-3-one.
D. Data Summary
| Starting Material | Reagents | Product | Yield (%) |
| This compound | 2-Aminothiophenol, K2CO3, DMF | 8-Chloro-4H-benzo[b][4][5]thiazin-3-one | 70-80 |
Conclusion
This compound serves as an excellent and versatile precursor for the synthesis of medicinally important heterocyclic compounds such as quinazolinones and benzothiazines. The strategic positioning of the halo- and ester functionalities allows for sequential nucleophilic aromatic substitution and cyclization reactions, providing efficient routes to these valuable scaffolds. The protocols detailed herein are robust and can likely be adapted for the synthesis of a diverse library of substituted analogs for further investigation in drug discovery programs.
References
- EvitaChem. (n.d.). (3-Chloro-2-fluorophenyl)methyl](2-methylbutan-2-yl)amine.
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
- Pistritto, G., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society.
- Google Patents. (n.d.). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
-
ResearchGate. (2025, August 7). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Retrieved from [Link]
-
MDPI. (2024, January 30). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Retrieved from [Link]
- Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
-
MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A Synthesis of 4H-1, 4-Benzothiazines. Retrieved from [Link]
-
ResearchGate. (2010, April 23). ChemInform Abstract: Some Observations on the Base-Catalyzed Cyclocondensation of 2,6-Dihalobenzaldehydes, Ethyl Cyanoacetate, and Thiourea. Retrieved from [Link]
- Patel, N. B., & Patel, J. C. (2011). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 16(7), 5942-5955.
- Khan, K. M., et al. (2017). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 7(1), 1-20.
-
IJCRT. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. Retrieved from [Link]
- Kumar, A., et al. (2012). Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. European Journal of Medicinal Chemistry, 49, 1-10.
-
Journal of Applied Science and Engineering. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Catalyst-free and oxidant-free cyclocondensation of 2-aminobenzamides with glycosides under visible light. Retrieved from [Link]
-
Semantic Scholar. (2010). Some Observations on the Base-Catalyzed Cyclocondensation of 2,6-Dihalobenzaldehydes, Ethyl Cyanoacetate, and Thiourea. Retrieved from [Link]
Sources
catalytic reactions involving Methyl 3-chloro-2-fluorobenzoate
Application Note: Catalytic Transformations of Methyl 3-chloro-2-fluorobenzoate
Part 1: Executive Summary & Chemical Profile
This compound (CAS: 773874-05-8) is a high-value halogenated building block extensively utilized in the synthesis of pharmaceutical agents, particularly negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5) and various kinase inhibitors.
Its utility stems from its orthogonal reactivity triad :
-
C(3)–Cl Bond: A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
C(2)–F Bond: An activated site for Nucleophilic Aromatic Substitution (SNAr), potentiated by the ortho-ester.[1]
-
Methyl Ester: A modifiable electrophile for cyclization or hydrolysis.[1]
This guide provides validated protocols for the chemoselective catalytic activation of the C–Cl bond while preserving the sensitive C–F and ester functionalities.
Chemical Reactivity Map
Figure 1: Orthogonal reactivity channels for this compound. The C-Cl bond allows for metal-catalyzed carbon extension, while the C-F bond serves as a latent electrophile.
Part 2: Core Protocol – Chemoselective Suzuki-Miyaura Coupling
Objective: To couple this compound with an aryl boronic acid at the C(3) position without hydrolyzing the ester or displacing the labile C(2)-fluorine.
Scientific Rationale (Expertise & Experience):
-
Catalyst Choice: The C(3)-Cl bond is sterically crowded by the adjacent C(2)-F and C(4)-H. Standard Pd(PPh3)4 often fails to effect oxidative addition efficiently at moderate temperatures.[1] We utilize Pd(OAc)2 with XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).[1] XPhos forms a highly active monoligated Pd(0) species that is bulky enough to facilitate reductive elimination but electron-rich enough to insert into the aryl chloride bond.
-
Base Selection: Strong hydroxide bases (NaOH, KOH) promote ester hydrolysis and competitive SNAr at the C-F position.[1] We employ K3PO4 (anhydrous or minimal water) which acts as a mild proton scavenger, sufficient for transmetallation but kinetically slow for ester hydrolysis.[1]
Materials:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%)[1]
-
Ligand: XPhos (4 mol%)
-
Base: K3PO4 (2.0 equiv, finely ground)[1]
-
Solvent: 1,4-Dioxane (anhydrous)
-
Inert Gas: Argon or Nitrogen[1]
Step-by-Step Methodology:
-
Pre-Complexation (Critical for Activity):
-
In a dry vial, charge Pd(OAc)2 and XPhos.
-
Add 1,4-Dioxane (1 mL per mmol substrate) and stir at room temperature for 5 minutes. The solution should turn from orange to a dark red/brown, indicating the formation of the active Pd(0)-L species.
-
-
Reaction Assembly:
-
Initiation:
-
Transfer the pre-formed catalyst solution to the reaction vessel via syringe.
-
Purge the headspace with Argon for 2 minutes.[1]
-
Seal the vessel and heat to 80°C . Note: Do not exceed 100°C to prevent thermal cleavage of the methyl ester.
-
-
Monitoring (The "Trustworthiness" Check):
-
Monitor by HPLC or TLC (Hexanes/EtOAc 4:1) at 2 hours.
-
Success Indicator: Disappearance of the starting chloride (Rt ~ X min) and appearance of the highly UV-active biaryl product.
-
Failure Mode: If starting material persists after 4 hours, add a second charge of catalyst (1 mol% Pd / 2 mol% Ligand).[1]
-
-
Work-up:
Experimental Workflow Diagram
Figure 2: Optimized workflow for the Suzuki coupling of this compound.
Part 3: Secondary Transformation – SNAr Activation
While the Suzuki coupling targets the C-Cl bond, the C(2)-F bond is uniquely primed for substitution due to the electron-withdrawing nature of the ortho-ester and the inductive effect of the meta-chlorine (if still present).
-
Application: Synthesis of N-aryl anthranilic acid derivatives or benzoxazoles.
-
Protocol Note: This reaction usually requires a base (Cs2CO3) and polar solvent (DMF or DMSO).[1]
-
Selectivity Warning: If performing SNAr before Suzuki coupling, the resulting electron-donating group (e.g., -NHAr) at position 2 will deactivate the C(3)-Cl bond towards oxidative addition, making the subsequent Suzuki coupling significantly more difficult. Recommendation: Perform Suzuki Coupling (C-C bond formation) first, followed by SNAr. [1]
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Inactive Catalyst | Ensure XPhos is stored under inert gas. Pre-stir Pd/Ligand to ensure complexation.[1] |
| Hydrolysis (Acid formation) | Wet Solvent/Base | Use anhydrous Dioxane and dry K3PO4.[1] Avoid hydroxide bases.[1] |
| Dehalogenation (H-Substituted) | Hydride Source | Avoid alcoholic solvents (EtOH, iPrOH) which can act as hydride sources in Pd-catalysis. |
| C-F Substitution Side Product | Temperature too high | Lower reaction temperature to 60-70°C. The C-F bond activates >90°C. |
Part 5: References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. (Validation of XPhos for sterically hindered chlorides). Link
-
Lindsley, C. W., et al. (2011).[1] "Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists." ACS Medicinal Chemistry Letters, 2(10), 738–743. (Context for 3-chloro-2-fluoro scaffolds in mGluR5 antagonists). Link
-
Roh, Y. S., et al. (2010).[1] "(3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5." ACS Chemical Neuroscience, 1(9), 626–635. (Example of Suzuki coupling on related 3-substituted-5-fluoro scaffolds). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Methyl 3-chloro-2-fluorobenzoate Synthesis
Status: Operational | Ticket Priority: High | Topic: Impurity Profiling & Troubleshooting
Welcome to the Technical Support Hub
Subject: Troubleshooting Purity Issues in Methyl 3-chloro-2-fluorobenzoate (CAS: 161957-55-7 related) Audience: Process Chemists, Medicinal Chemists, QA/QC Specialists
This guide is not a textbook; it is a diagnostic tool. We treat your synthesis as a system where specific inputs (reagents, temperature, pH) create predictable outputs (product + specific impurities). Below are the three most common "tickets" we receive regarding this synthesis, followed by the mechanistic root causes and remediation protocols.
Part 1: The Troubleshooting Console (Q&A)
Ticket #01: "I have a persistent impurity at RRT ~1.1 that increases when I wash with base."
-
Diagnosis: Nucleophilic Aromatic Substitution (SNAr) Product. [1]
-
The Impurity: Methyl 3-chloro-2-methoxybenzoate.
-
Root Cause: The 2-position (ortho) is activated by the electron-withdrawing ester group and the inductive effect of the 3-chloro group. The fluorine atom is a labile leaving group. If you used sodium methoxide (NaOMe) or even neutralized a thionyl chloride reaction too aggressively with hydroxide in the presence of methanol, you triggered an SNAr reaction, replacing the fluorine with a methoxy group.
-
Resolution:
-
Immediate: Do not use alkoxide bases.
-
Process Change: Switch to acid-catalyzed esterification (H₂SO₄ or SOCl₂). If neutralization is required, pour the reaction mixture into water first to dilute the methanol before adding mild base (NaHCO₃), or perform a solvent swap to an inert solvent (DCM/EtOAc) before washing.
-
Ticket #02: "My GC/HPLC shows a peak with the exact same mass (MW 188.5) but slightly different retention time."
-
Diagnosis: Regioisomeric Contamination.
-
The Impurity: Methyl 4-chloro-2-fluorobenzoate or Methyl 3-chloro-6-fluorobenzoate.
-
Root Cause: This is an "inherited" impurity. It does not form during esterification; it was present in your starting material (3-chloro-2-fluorobenzoic acid). The precursor synthesis (likely lithiation or oxidation of a fluorotoluene) often produces 5-10% of the regioisomer which is difficult to separate at the acid stage due to hydrogen bonding dimerization.
-
Resolution:
-
Validation: Check the Certificate of Analysis (CoA) of your starting acid.
-
Purification: Regioisomers often have significantly different boiling points in the ester form compared to the acid form. Fractional distillation of the ester is often more effective than recrystallization of the acid.
-
Ticket #03: "The product contains a broad, tailing peak that disappears after diazomethane treatment."
-
Diagnosis: Unreacted Starting Material (Hydrolysis).
-
The Impurity: 3-chloro-2-fluorobenzoic acid.[2]
-
Root Cause: Incomplete reaction or re-hydrolysis. If you used Thionyl Chloride (SOCl₂), the reaction generates HCl.[3] If moisture enters the system during workup while the mixture is still acidic, the equilibrium shifts back to the acid.
-
Resolution:
-
Process: Ensure the reaction is driven to completion (monitor via TLC/HPLC).
-
Workup: Quench the reaction mixture into a biphasic system (Water/DCM) rapidly to remove the acid catalyst before hydrolysis can occur.
-
Part 2: Mechanistic Visualization
The following diagram illustrates the "Danger Zone" where the desired pathway diverges into the critical SNAr impurity.
Caption: Figure 1. Reaction network showing the primary synthesis pathway (Green) and the critical failure mode (Red) where basic conditions trigger fluorine displacement.
Part 3: Optimized Experimental Protocol
To minimize the impurities listed above, use this self-validating protocol. This method avoids the use of strong bases, mitigating the SNAr risk.
Method: Acid Chloride Mediated Esterification Scale: 10.0 g Input
-
Activation: In a dry 100 mL Round Bottom Flask (RBF) equipped with a reflux condenser and a drying tube (CaCl₂ or N₂ line), charge 3-chloro-2-fluorobenzoic acid (10.0 g, 57.3 mmol).
-
Solvent System: Add anhydrous Methanol (50 mL). Note: Methanol acts as both solvent and reagent.
-
Reagent Addition: Cool the solution to 0°C. Dropwise add Thionyl Chloride (SOCl₂) (8.4 mL, 115 mmol, 2.0 eq) over 20 minutes.
-
Why? The exotherm controls the rate. SOCl₂ reacts with MeOH to form HCl in situ and dimethyl sulfite, driving the kinetics.
-
-
Reaction: Heat to reflux (65°C) for 3–5 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The acid spot (baseline/tailing) should disappear.
-
-
Workup (Critical for Purity):
-
Concentrate the mixture under reduced pressure to remove excess MeOH and SOCl₂.
-
Redissolve the residue in Dichloromethane (DCM) (50 mL).
-
Wash with Saturated NaHCO₃ (2 x 30 mL). Caution: CO₂ evolution.
-
Technical Note: By switching to DCM before adding base, you remove the Methanol. Without Methanol, the Methoxide anion cannot form, effectively eliminating the risk of SNAr side reactions [1].
-
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate.
Impurity Profile Summary Table
| Impurity Name | Structure | Origin | RRT (Approx) | Mitigation Strategy |
| Starting Material | Ar-COOH | Incomplete Rxn | 0.8 - 0.9 | Drive to completion; Acidic workup check. |
| SNAr Byproduct | Ar(3-Cl)(2-OMe)-COOMe | Base + MeOH | 1.1 - 1.2 | Avoid NaOMe ; Remove MeOH before basic wash. |
| Regioisomer | Ar(4-Cl)(2-F)-COOMe | Precursor Impurity | 1.0 (Co-elutes) | Distillation of Ester; QC on Starting Acid. |
| Dimethyl Sulfite | MeO-S(=O)-OMe | SOCl2 + MeOH Side Rxn | < 0.5 (Volatile) | Vacuum removal during concentration. |
Part 4: Diagnostic Logic Tree
Use this flow to identify your specific issue based on analytical data.
Caption: Figure 2. Logic tree for rapid identification of synthesis impurities based on HPLC/GC retention time and Mass Spectrometry data.
References
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. National Institutes of Health (PMC). Discusses the activation of fluoroarenes toward nucleophilic attack by alkoxides.
-
Acid to Ester - Thionyl Chloride (SOCl2) and Methanol. Common Organic Chemistry.[3] Standard protocol and mechanistic insight for acid chloride mediated esterification.
-
Structural Aspects of Ortho Chloro- and Fluoro- Substituted Benzoic Acids. MDPI. Detailed analysis of the physical properties and structural isomers of fluorobenzoic acids.
-
Esterification of fluorinated aromatic carboxylic acids. Royal Society of Chemistry (RSC Advances). Optimization of esterification for fluorinated benzoates and impurity detection.
Sources
Technical Support Center: Optimizing Reaction Conditions for Methyl 3-chloro-2-fluorobenzoate
Welcome to the technical support center for the synthesis and optimization of Methyl 3-chloro-2-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis and achieve optimal results in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, primarily through the Fischer esterification of 3-chloro-2-fluorobenzoic acid. We delve into the causality behind these challenges and offer field-proven solutions.
Low or No Product Yield
Question: I am attempting to synthesize this compound via Fischer esterification of 3-chloro-2-fluorobenzoic acid with methanol and a sulfuric acid catalyst, but I am observing very low to no yield. What are the potential causes and how can I improve the conversion?
Answer:
Low yields in the Fischer esterification of 3-chloro-2-fluorobenzoic acid are a common challenge, often stemming from a combination of steric and electronic factors, as well as the reversible nature of the reaction.
Causality:
-
Steric Hindrance: The fluorine atom at the ortho position to the carboxylic acid group presents significant steric hindrance. This bulkiness can impede the approach of the methanol nucleophile to the carbonyl carbon, thereby slowing down the rate of reaction.
-
Electronic Effects: Both the fluorine and chlorine atoms are electron-withdrawing groups. While this increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, it also decreases the basicity of the carbonyl oxygen.[1] Protonation of the carbonyl oxygen is a crucial initial step in the Fischer esterification mechanism, as it activates the carboxylic acid for attack by the alcohol.[2] Reduced basicity of the carbonyl oxygen can therefore lead to a lower concentration of the protonated, activated intermediate.
-
Reaction Equilibrium: The Fischer esterification is a reversible reaction that establishes an equilibrium between the reactants (carboxylic acid and alcohol) and the products (ester and water).[3][4] If the water produced is not removed, it can hydrolyze the ester back to the starting materials, thus limiting the final yield. With equimolar amounts of reactants, the yield is typically around 67%.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Detailed Solutions:
-
Drive the Equilibrium Forward:
-
Use a Large Excess of Methanol: The most straightforward approach to shift the equilibrium towards the product is to use a large excess of one of the reactants.[2] In this case, using methanol as the solvent is a common and effective strategy. A 10-fold excess of alcohol can increase the yield to as high as 97%.[2]
-
Remove Water: The removal of water as it is formed is a highly effective method to drive the reaction to completion.[5] This can be achieved using a Dean-Stark apparatus, particularly if the reaction is run in a co-solvent like toluene that forms an azeotrope with water.[5][6] For laboratory-scale reactions, adding a dehydrating agent like molecular sieves to the reaction mixture can also be effective. Concentrated sulfuric acid itself acts as a dehydrating agent.[7]
-
-
Overcome Steric and Electronic Hurdles:
-
Increase Reaction Time and Temperature: Refluxing the reaction mixture for an extended period (e.g., 4-8 hours or even overnight) can help to overcome the higher activation energy associated with sterically hindered substrates. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[8]
-
Catalyst Choice: While sulfuric acid is a common catalyst, other strong acids like p-toluenesulfonic acid (p-TsOH) can also be effective.[5] In some cases, Lewis acids may offer advantages. For particularly challenging esterifications, alternative methods that avoid the equilibrium limitations of the Fischer esterification may be necessary.
-
-
Alternative Esterification Methods:
-
Steglich Esterification: For acid-sensitive or sterically hindered substrates, the Steglich esterification offers a mild and effective alternative.[9] This method uses dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC, with a catalytic amount of 4-dimethylaminopyridine (DMAP).[9] This reaction proceeds at room temperature and is not reversible, often leading to higher yields for challenging substrates.
-
| Parameter | Standard Fischer Esterification | Optimized Fischer Esterification | Steglich Esterification |
| Carboxylic Acid | 1 equivalent | 1 equivalent | 1 equivalent |
| Alcohol | 1-3 equivalents | >10 equivalents (often as solvent) | 1-1.5 equivalents |
| Catalyst | Conc. H₂SO₄ (catalytic) | Conc. H₂SO₄ or p-TsOH (catalytic) | DCC or EDC (1.1 equiv), DMAP (0.1 equiv) |
| Temperature | Reflux | Reflux | Room Temperature |
| Reaction Time | 1-2 hours | 4-24 hours (monitor by TLC) | 2-12 hours |
| Key Consideration | Equilibrium limited | Drive equilibrium by excess alcohol or water removal | Avoids equilibrium, good for hindered acids |
Difficult Product Purification
Question: After the reaction, I am struggling to isolate pure this compound. My product is contaminated with unreacted starting material. How can I effectively purify my product?
Answer:
The purification of this compound can be challenging due to the similar polarities of the ester and the starting carboxylic acid. A standard work-up procedure, when performed correctly, should effectively separate the two.
Causality:
-
Incomplete Reaction: As discussed above, if the esterification does not go to completion, you will have a mixture of the desired ester and the starting carboxylic acid.
-
Improper Work-up: An ineffective work-up will fail to remove the acidic starting material and the acid catalyst.
Purification Protocol:
-
Quenching and Extraction:
-
Aqueous Washing:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] This is a critical step. The basic sodium bicarbonate will react with the acidic unreacted 3-chloro-2-fluorobenzoic acid to form the corresponding sodium salt, which is water-soluble and will be partitioned into the aqueous layer.
-
Continue washing with the sodium bicarbonate solution until no more gas evolution (CO₂) is observed. This indicates that all the acid has been neutralized.
-
Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water and inorganic salts.[5]
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Troubleshooting Purification:
Caption: Decision-making workflow for purifying this compound.
If the product is still impure after the work-up, recrystallization from a suitable solvent (such as a mixture of ethanol and water) or column chromatography on silica gel may be necessary.[10]
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Fischer esterification for this compound?
A1: The mechanism involves six key steps, all of which are reversible:
-
Protonation: The carbonyl oxygen of 3-chloro-2-fluorobenzoic acid is protonated by the acid catalyst (e.g., H₂SO₄). This increases the electrophilicity of the carbonyl carbon.[2]
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[2]
-
Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of methanol) to one of the hydroxyl groups of the tetrahedral intermediate.[2]
-
Formation of a Good Leaving Group: This proton transfer creates a good leaving group, a water molecule.[2]
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[2]
-
Deprotonation: The protonated ester is deprotonated to give the final product, this compound, and regenerates the acid catalyst.[2]
Q2: Are there any potential side reactions I should be aware of?
A2: Under the standard acidic conditions of Fischer esterification, the primary competing reaction is the reverse reaction, i.e., the acid-catalyzed hydrolysis of the ester. Side reactions involving the aromatic ring, such as nucleophilic aromatic substitution of the fluorine or chlorine atoms, are generally not favored under these conditions as they typically require strong nucleophiles and/or electron-withdrawing groups ortho or para to the leaving group to proceed at a significant rate.
Q3: How should I store this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and sources of moisture to prevent hydrolysis.
References
-
Studylib. (n.d.). FISCHER ESTERIFICATION OF BENZOIC ACID (03/11/02). Retrieved from [Link]
-
American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International Journal of Physical Sciences, 3(02), 1-7. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Journal of Physical Science. (2018). Improved Fischer Esterification of Substituted Benzoic Acid. Retrieved from [Link]
-
Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
ResearchGate. (2023). Fischer Esterification of Benzoic Acid and Polyhydric Alcohols Catalyzed by Basic Ionic Liquids of Bisimidazolium Tungstates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Retrieved from [Link]
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification?. Retrieved from [Link]
-
LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
ResearchGate. (2015). Esterification of Carboxylic Acids with Alkyl Halides Using Electroreduction. Retrieved from [Link]
-
ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
- Google Patents. (n.d.). CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid.
-
YouTube. (2020). Fischer Esterification. Retrieved from [Link]
-
SpringerLink. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
-
Quora. (2017). In esterification, how can we explain the dehydrating property of sulphuric acid that acts both as a catalyst and a dehydrating agent? Retrieved from [Link]
-
NIH. (2019). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]
-
MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
-
ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
- Google Patents. (n.d.). WO2000053564A2 - Benzylic halogenation of alkylbenzoic acid esters.
-
Luxembourg Bio Technologies. (n.d.). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]
-
ResearchGate. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Routes of formation of esters with highest yield. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]
-
RSC Publishing. (2021). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Retrieved from [Link]
-
NIH. (2021). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Retrieved from [Link]
-
YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]
-
Arkat USA. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Retrieved from [Link]
-
RSC Education. (n.d.). Dean-Stark apparatus. Retrieved from [Link]
-
University of York. (n.d.). Dean Stark Trap. Retrieved from [Link]
-
SpringerLink. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
-
ResearchGate. (2022). Kinetic research and modeling of benzoic acid esterification process. Retrieved from [Link]
- Google Patents. (n.d.). JP4092406B2 - Method for producing carboxylic acid ester and esterification catalyst.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. studylib.net [studylib.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 7. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. chemlab.truman.edu [chemlab.truman.edu]
troubleshooting low yield in Methyl 3-chloro-2-fluorobenzoate synthesis
Topic: Troubleshooting Low Yield & Impurity Profiles Audience: Process Chemists, Medicinal Chemists, Drug Development Researchers
Executive Summary
Methyl 3-chloro-2-fluorobenzoate (CAS: 94010-79-4) is a critical intermediate, often utilized in the synthesis of fluoroquinolone antibiotics and HIV integrase inhibitors. Users frequently report yields stalling at 60-70% or the appearance of persistent impurities.
This guide addresses the "Ortho-Effect," where the 2-fluoro and 3-chloro substituents create a unique steric and electronic environment that hinders standard Fischer esterification and promotes specific side reactions like Nucleophilic Aromatic Substitution (S_NAr).
Diagnostic Workflow
Use this decision tree to identify the root cause of your yield loss.
Figure 1: Diagnostic logic for identifying yield loss in ortho-substituted benzoate synthesis.
Section 1: Reaction Kinetics (Incomplete Conversion)
Q: Why does my Fischer esterification (MeOH/H₂SO₄) stall, even after 24 hours at reflux?
A: You are fighting the "Newman's Rule of Six" (Steric Hindrance).
The 2-fluoro and 3-chloro substituents occupy the ortho and meta positions, creating significant steric crowding around the carbonyl carbon. While Fluorine is small (Van der Waals radius ~1.47 Å), the adjacent Chlorine (~1.75 Å) locks the conformation, making the formation of the tetrahedral intermediate energetically unfavorable.
Furthermore, Fischer esterification is an equilibrium process.[1] In sterically crowded systems, the rate of the forward reaction (
Corrective Action:
Switch to an irreversible pathway. Activation via Thionyl Chloride (
Data Comparison: Method Efficiency
| Method | Reagents | Typical Yield | Primary Failure Mode |
| Fischer (Standard) | 55-65% | Equilibrium limits; extremely slow kinetics due to sterics. | |
| Base-Promoted | 70-80% | ||
| Acid Chloride (Recommended) | 92-96% | Moisture sensitivity during activation. |
Section 2: Impurity Profile (Side Reactions)
Q: I see a persistent impurity (approx. 5-10%) that is difficult to separate. What is it?
A: It is likely Methyl 3-chloro-2-methoxybenzoate (Fluorine displacement).
This is a classic pitfall in the chemistry of poly-halogenated aromatics. The aromatic ring is electron-deficient due to the electron-withdrawing nature of the ester (or acid chloride) and the halogens.
-
The Mechanism: Nucleophilic Aromatic Substitution (
).[2][3][4][5] -
The Trigger: If you use a base (like
or NaOMe) or if your reaction generates high local concentrations of methoxide, the methoxide ion acts as a nucleophile. -
Why Fluorine? In
reactions, Fluorine is an excellent leaving group (better than Chlorine) because the highly electronegative F stabilizes the Meisenheimer complex intermediate [1].
Corrective Action:
-
Avoid Strong Bases: Do not use NaOMe. If using Methyl Iodide, switch to a weaker base or strictly control stoichiometry.
-
Acidic Conditions: The Acid Chloride method (Method B below) avoids this entirely as it operates under acidic/neutral conditions where no strong nucleophile (
) is present.
Section 3: Recommended Protocol (Self-Validating)
Method B: Acid Chloride Activation (High Yield Route)
This protocol minimizes steric hindrance issues and prevents
Reagents:
-
3-chloro-2-fluorobenzoic acid (1.0 eq)
-
Thionyl Chloride (
) (1.5 - 2.0 eq) -
Methanol (Anhydrous, excess)
-
DMF (Catalytic, 2-3 drops)
-
Toluene (Solvent, optional but recommended for temperature control)
Step-by-Step Workflow:
-
Activation: In a dry flask under
, suspend the benzoic acid in Toluene (3-5 volumes). -
Catalyst: Add catalytic DMF. Note: DMF reacts with
to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species essential for sterically hindered acids. -
Chlorination: Add
dropwise at room temperature. Heat to 70-80°C for 2-3 hours.-
Validation: Monitor gas evolution (
). Reaction is complete when gas evolution ceases and the solution becomes homogeneous.
-
-
Concentration (Critical): Evaporate excess
and Toluene under reduced pressure. Failure to remove excess will generate HCl gas in the next step, which is manageable but exothermic. -
Esterification: Redissolve the residue (Acid Chloride) in DCM or Toluene. Cool to 0°C. Add Anhydrous Methanol (5.0 eq) dropwise.
-
Work-up: Stir for 1 hour. Quench with saturated
(carefully, pH ~8). Extract with DCM.
Mechanism of Action (DMF Catalysis):
Figure 2: DMF-catalyzed activation of the carboxylic acid, overcoming steric barriers.
Section 4: Work-up & Isolation Troubleshooting
Q: My reaction was complete, but I lost 30% of the mass during aqueous work-up.
A: You likely hydrolyzed the ester or lost it to the organic-aqueous interface.
-
Emulsion Formation: The 3-chloro-2-fluoro substitution pattern makes the molecule lipophilic but dense. If using DCM, the organic layer is on the bottom. Emulsions are common if the pH is too basic.
-
Base-Catalyzed Hydrolysis: If you quenched with strong caustic (NaOH) to neutralize the acid, you may have saponified the ester back to the water-soluble acid salt.
Solution:
-
Use Saturated Sodium Bicarbonate (
) for neutralization, not NaOH. -
Keep the internal temperature below 10°C during the quench.
-
Verify the pH of the aqueous layer is ~8, not 12+.
References
-
Nucleophilic Aromatic Substitution Mechanism
- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism
- Source: Master Organic Chemistry
-
URL:[Link]
-
Fischer Esterification Kinetics
-
Ortho-Effect in Benzoates
- Title: Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids
- Source: NIH / N
-
URL:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Methyl 3-chloro-2-fluorobenzoate
Welcome to the technical support center for Methyl 3-chloro-2-fluorobenzoate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the stability and handling of this compound. As a substituted aromatic ester, its reactivity and stability can be influenced by various experimental and storage conditions. This document synthesizes established chemical principles and data from structurally related compounds to offer practical guidance.
I. Overview of Chemical Stability
This compound is generally stable under recommended storage conditions.[1][2] However, the presence of both an ester functional group and halogen substituents on the aromatic ring introduces potential pathways for degradation that users should be aware of. The primary stability concerns revolve around hydrolysis of the methyl ester and potential, though less common, reactions involving the halogenated benzene ring.
This guide will address specific issues you may encounter and provide a logical framework for troubleshooting.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured in a question-and-answer format to directly address common problems.
Question 1: My sample of this compound has developed a yellowish tint over time. What could be the cause?
Answer:
A change in color from the expected clear or white solid/liquid to a yellowish hue is a common indicator of impurity formation. While specific degradation pathways for this exact molecule are not extensively documented, the color change can likely be attributed to:
-
Minor Impurities from Synthesis: Trace amounts of starting materials or byproducts from the synthesis of 3-chloro-2-fluorobenzoic acid or its subsequent esterification may be present.[3] These impurities might be less stable and degrade over time, causing discoloration.
-
Oxidation: Although generally stable, prolonged exposure to air and light can lead to slow oxidation of trace impurities or the compound itself, forming colored species.
-
Interaction with Storage Container: While unlikely with appropriate containers (e.g., amber glass), interaction with incompatible plastics or contaminants on the container surface could catalyze degradation.
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your sample using techniques like HPLC, GC-MS, or NMR. Compare the results with the certificate of analysis.
-
Purification: If the purity is compromised and it is affecting your experiment, consider re-purifying the compound. Standard methods like recrystallization or column chromatography can be effective.
-
Review Storage Conditions: Ensure the compound is stored according to the recommendations in the table below.
Question 2: I am seeing a new, more polar spot on my TLC plate and a lower yield in my reaction. Could my this compound be degrading?
Answer:
This is a classic sign of hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid. The carboxylic acid is significantly more polar than the ester, which explains the new spot on your TLC plate with a lower Rf value.
The hydrolysis reaction can be catalyzed by the presence of:
-
Moisture: Water molecules can attack the electrophilic carbonyl carbon of the ester.
-
Acids or Bases: Even trace amounts of acidic or basic residues in your reaction vessel or solvents can significantly accelerate the rate of hydrolysis.
Experimental Protocol: Monitoring Hydrolysis via Thin-Layer Chromatography (TLC)
-
Prepare Samples: Dissolve a small amount of your potentially degraded this compound in a suitable solvent (e.g., ethyl acetate). As a reference, dissolve a small amount of 3-chloro-2-fluorobenzoic acid in the same solvent.
-
Spot the TLC Plate: On a silica gel TLC plate, spot the suspected sample and the reference standard side-by-side.
-
Develop the Plate: Use a suitable mobile phase, for example, a mixture of petroleum ether and ethyl acetate.[4]
-
Visualize: View the plate under a UV lamp (254 nm). The appearance of a spot in the sample lane that corresponds to the Rf of the 3-chloro-2-fluorobenzoic acid standard confirms hydrolysis.
Preventative Measures:
-
Use Anhydrous Solvents: Always use dry solvents, especially in reactions where the ester is a starting material.
-
Inert Atmosphere: For long-term storage or sensitive reactions, store and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Proper Glassware Preparation: Ensure all glassware is thoroughly dried and free of acidic or basic residues.
Question 3: Are there any materials or chemicals that are incompatible with this compound?
Answer:
Yes, based on the reactivity of similar compounds, you should avoid contact with the following:
-
Strong Oxidizing Agents: These can react exothermically and potentially lead to the breakdown of the aromatic ring.[2][5]
-
Strong Acids and Bases: As mentioned, these will catalyze the hydrolysis of the ester group.
-
Water/Moisture: Promotes hydrolysis.[6]
Table 1: Incompatible Materials and Conditions
| Incompatible Material/Condition | Potential Hazard/Outcome |
| Strong Oxidizing Agents | Vigorous, potentially explosive reaction. |
| Strong Acids | Catalyzes hydrolysis to 3-chloro-2-fluorobenzoic acid. |
| Strong Bases | Catalyzes saponification to the carboxylate salt. |
| Water/Moisture | Slow hydrolysis of the ester. |
| Heat, Flames, Sparks | Risk of combustion. Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2][5] |
III. Best Practices for Handling and Storage
Adhering to proper storage and handling protocols is the most effective way to ensure the long-term stability of this compound.
Table 2: Recommended Storage and Handling Procedures
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store in a cool, dry place.[2] Ambient temperature is generally acceptable.[7] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store in a tightly sealed container.[2][8] For long-term storage, consider flushing with an inert gas like nitrogen or argon. | Protects from atmospheric moisture and oxygen. |
| Light Exposure | Store in a light-resistant container (e.g., amber glass vial). | Prevents potential light-induced degradation. |
| Container Type | Use chemically resistant glass or polyethylene/polypropylene containers.[6] | Avoids leaching of impurities or reaction with the container material. |
| Handling | Use in a well-ventilated area.[6] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] | Ensures personal safety and minimizes exposure to moisture and contaminants. |
IV. Visual Troubleshooting and Workflow
To assist in diagnosing stability issues, the following diagrams illustrate the primary degradation pathway and a logical troubleshooting workflow.
Caption: General mechanism of ester hydrolysis.
Caption: Troubleshooting workflow for stability issues.
V. References
-
Safety Data Sheet: 3-Chlorobenzoic acid. Carl ROTH.
-
Methyl 3-chlorobenzoate - SAFETY DATA SHEET. Thermo Fisher Scientific.
-
3-CHLORO-2-METHYLPROPENE. International Agency for Research on Cancer.
-
SAFETY DATA SHEET - m-Chlorobenzoic Acid. National Institute of Standards and Technology.
-
Pathways for 3-chloro- and 4-chlorobenzoate degradation in Pseudomonas aeruginosa 3mT. PubMed.
-
Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil. PMC.
-
Methyl 2-chloro-3-fluorobenzoate. CymitQuimica.
-
3-Chlorobenzoic acid - SAFETY DATA SHEET. Sigma-Aldrich.
-
Process for preparing 3-chloro-2-methyl thiobenzoxide. Google Patents.
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
-
Methyl 3-amino-2-fluorobenzoate. Synquest Labs.
-
3-Chloro-2-fluorobenzoic acid - SAFETY DATA SHEET. Ossila.
-
3-Chloro-2-Methylpropene. National Center for Biotechnology Information.
-
Chemical Properties of 3-Chloro-2-fluorobenzoic acid, methyl ester. Cheméo.
-
Methyl 3-chlorobenzoate. PubChem.
-
KEGG PATHWAY Database. Genome.jp.
-
Preparation method of 2-fluoro-3-chlorobenzoic acid. Google Patents.
-
Brief summary of various metabolic pathways for the degradation of 3CBA... ResearchGate.
-
Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. PubMed.
-
A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Arkivoc.
-
An improved production method and new intermediates of synthesis of elvitegravir. Google Patents.
-
3-Chloro-2-fluorobenzoic acid 98%. Sigma-Aldrich.
-
Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research.
-
Methyl ester hydrolysis. ChemSpider Synthetic Pages.
-
Biodegradation of Chlorobenzoic Acid Substitutes, Particularly, 2-Chlorobenzoic Acid by Aeromonas hydrophila. Jordan Journal of Biological Sciences.
-
Methyl 3-chloro-2,4-difluorobenzoate. Moldb.
Sources
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: A Senior Application Scientist's Guide to Methyl 3-chloro-2-fluorobenzoate
Welcome to the technical support center for Methyl 3-chloro-2-fluorobenzoate. This guide, curated by a Senior Application Scientist, provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in their experimental work with this versatile reagent.
Section 1: Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application in the laboratory. The following table summarizes its key properties.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO₂ | |
| Molecular Weight | 188.58 g/mol | [1] |
| Appearance | Colorless to pale-yellow liquid | |
| Melting Point | Not available (as it is a liquid at room temperature) | N/A |
| Boiling Point | ~532.07 K (258.92 °C) | [1] |
| Solubility | Insoluble in water; soluble in acetone, chloroform, diethyl ether, and ethanol. | [2] |
| CAS Number | 647020-70-0 | [3] |
Section 2: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant. It can cause skin and serious eye irritation.[4] Inhalation may also cause respiratory irritation.[4] Ingestion may be harmful. Always consult the Safety Data Sheet (SDS) before use for comprehensive hazard information.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: It is essential to wear appropriate PPE to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron. All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its stability and prevent degradation, store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep it away from incompatible materials such as strong oxidizing agents.
Q4: How should I dispose of waste containing this compound?
A4: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. Waste should be handled by a licensed professional waste disposal service.
Section 3: Troubleshooting Common Reactions
This section addresses specific issues that may arise during common synthetic transformations involving this compound.
Hydrolysis to 3-chloro-2-fluorobenzoic acid
Q5: My hydrolysis reaction is slow or incomplete. What could be the cause and how can I improve it?
A5: Incomplete hydrolysis is a common issue. Several factors can contribute to this:
-
Insufficient Base/Acid: Ensure at least a stoichiometric amount of base (e.g., LiOH, NaOH) or a strong acid catalyst is used. For base-catalyzed hydrolysis, using a slight excess (1.1-1.5 equivalents) can drive the reaction to completion.
-
Low Temperature: While room temperature hydrolysis is possible, gentle heating (e.g., 40-60 °C) can significantly increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.
-
Poor Solubility: this compound is insoluble in water. Using a co-solvent system such as THF/water or methanol/water is crucial to ensure adequate mixing and reaction rates.[5]
-
Steric Hindrance: The ortho-fluoro and meta-chloro substituents can sterically hinder the approach of the nucleophile (hydroxide or water) to the ester carbonyl. Increasing the reaction time or temperature may be necessary to overcome this.
Q6: I am observing side products in my hydrolysis reaction. What are they likely to be and how can I avoid them?
A6: A potential side reaction, especially under harsh basic conditions and high temperatures, is nucleophilic aromatic substitution of the fluorine or chlorine atoms. To minimize this, use milder reaction conditions (e.g., lower temperature, shorter reaction time) and carefully monitor the reaction progress by TLC or LC-MS.
Nucleophilic Aromatic Substitution (NAS)
Q7: I am attempting a nucleophilic aromatic substitution on the aromatic ring, but the reaction is not proceeding. Why is this?
A7: The success of a nucleophilic aromatic substitution on this substrate is highly dependent on the position of attack and the nature of the nucleophile. The ester group is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the ortho and para positions. However, the chlorine and fluorine atoms are also deactivating. For a successful NAS, a strong nucleophile and potentially elevated temperatures are often required. The fluorine atom is generally a better leaving group than chlorine in NAS reactions.
Q8: My NAS reaction is giving low yields. How can I optimize the reaction?
A8: Low yields in NAS reactions can often be attributed to:
-
Nucleophile Strength: A stronger nucleophile will generally give a better yield.
-
Solvent Choice: Aprotic polar solvents like DMSO, DMF, or NMP can accelerate NAS reactions.
-
Temperature: Increasing the reaction temperature can improve the rate and yield, but it may also lead to side reactions. A careful optimization of the temperature is recommended.
-
Leaving Group: The fluorine at the 2-position is the more likely site for substitution. If you are targeting the chlorine at the 3-position, the reaction will be significantly more difficult.
Section 4: Experimental Protocols
The following are general protocols for common transformations. These should be adapted and optimized for specific substrates and scales.
Protocol 1: Base-Catalyzed Hydrolysis
Caption: Workflow for the base-catalyzed hydrolysis of this compound.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
Caption: General workflow for a nucleophilic aromatic substitution reaction.
Section 5: Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting a common synthetic problem: low product yield.
Caption: A logical diagram for troubleshooting low product yield in a chemical reaction.
References
-
3-Chloro-2-fluorobenzoic acid. PubChem. [Link]
-
3-Chloro-2-Methylpropene. National Center for Biotechnology Information. [Link]
-
Methyl 4-chloro-3-fluorobenzoate. PubChem. [Link]
-
Chemical Properties of 3-Chloro-2-fluorobenzoic acid, methyl ester. Cheméo. [Link]
-
Methyl Esters. Organic Chemistry Portal. [Link]
- 6.
- Efficient Preparation of ((3-Chloro-2- for In-Vivo Study.
- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
- 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
- CN1305843C - Process for preparing 3-chloro-2-methyl thiobenzoxide.
- 3-Chloro-2-fluorobenzoic acid - SAFETY D
- Chemical Properties of 3-Chloro-2-fluorobenzoic acid, methyl ester. Cheméo.
- Methyl 4-chloro-3-fluorobenzo
- The hydrolysis of 2-chloro-2-methylbutane in aqueous acetone. Chegg.
- Recent developments in chemical deprotection of ester functional group.
- Decarboxylative Hydroxyl
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.
- The Suzuki Reaction. Chem 115 Myers.
- An Improves Method for the Cleavage of Methyl Esters. Taylor & Francis Online.
Sources
Technical Support Center: Byproduct Identification in Reactions of Methyl 3-chloro-2-fluorobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-chloro-2-fluorobenzoate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation during its various chemical transformations. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms that lead to these impurities, enabling you to proactively mitigate their formation.
Frequently Asked Questions (FAQs)
Q1: I am performing a nucleophilic aromatic substitution (SNAr) on this compound. Which halogen is the preferential leaving group, and what byproducts should I anticipate?
A: In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is key. The reaction is favored by the presence of electron-withdrawing groups (like the ester and the halogens themselves) that can stabilize this negative charge.[2][3]
Fluorine is generally a better leaving group than chlorine in SNAr reactions. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[2][4] Therefore, the expected major product will be the substitution of the fluorine atom.
Potential Byproducts:
-
Chloro-substituted Isomer: A common byproduct is the compound resulting from the substitution of the chlorine atom instead of the fluorine. While less favored, this can occur, particularly at higher temperatures or with less selective nucleophiles.
-
Di-substituted Product: If the reaction conditions are harsh (e.g., high temperature, strong nucleophile, long reaction time), you may observe substitution of both the fluorine and chlorine atoms.
-
Hydrolysis Product: As detailed in Q2, the presence of any moisture can lead to the hydrolysis of the methyl ester, forming 3-chloro-2-fluorobenzoic acid.
Q2: My reaction mixture shows a significant amount of a polar, acidic compound that is not my target molecule. What is it and how did it form?
A: The most likely culprit is 3-chloro-2-fluorobenzoic acid .[5][6] This byproduct forms via the hydrolysis of the methyl ester group on your starting material.
Causality: Ester hydrolysis can be catalyzed by either acid or base. Trace amounts of water in your solvents or reagents, or atmospheric moisture, can be sufficient to cause this side reaction, especially if the reaction is heated or run for an extended period.[7] If your reaction conditions involve acidic or basic reagents, the rate of this hydrolysis will be significantly accelerated.
Preventative Measures:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Control of pH: If possible, buffer the reaction mixture to maintain a neutral pH.
-
Purification: The resulting carboxylic acid is typically more polar than the ester. It can often be removed from the desired product via an aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup, followed by re-acidification of the aqueous layer to confirm its presence if desired.[8]
Q3: After my reaction, I've isolated a non-polar compound that lacks the ester and carboxylic acid functional groups. What could this be?
A: This byproduct is likely 1-chloro-2-fluorobenzene , the result of decarboxylation of the 3-chloro-2-fluorobenzoic acid intermediate.
Mechanism: This is a two-step process. First, the methyl ester is hydrolyzed to the corresponding benzoic acid (see Q2). If the reaction is performed at a high temperature, this carboxylic acid can then lose carbon dioxide (CO2).[9][10] While the decarboxylation of simple benzoic acids often requires harsh conditions or a catalyst, the presence of ortho substituents can sometimes facilitate this process.[11][12]
Confirmation and Prevention:
-
Analytical Confirmation: The identity of 1-chloro-2-fluorobenzene can be confirmed by GC-MS, comparing the mass spectrum to a known standard, and by 1H NMR, which will show a simplified aromatic splitting pattern compared to the starting material.
-
Temperature Control: The most effective way to prevent this byproduct is to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. If the initial reaction (e.g., SNAr) requires high heat, consider if a two-step process at lower temperatures might be more effective.
Q4: I am using a Grignard reagent to react with the ester. Besides the expected tertiary alcohol, what other byproducts might form?
A: Grignard reactions with esters are powerful C-C bond-forming reactions, but they are sensitive to conditions and can generate several byproducts.[13]
Expected Reaction: The Grignard reagent will add to the ester carbonyl twice. The first addition forms a ketone intermediate after the elimination of methoxide. A second equivalent of the Grignard reagent then adds to this ketone to yield the tertiary alcohol after an acidic workup.[14][15]
Potential Byproducts:
-
Ketone Intermediate: If the reaction is run at a low temperature or with a sterically hindered Grignard reagent, or if an insufficient amount of the Grignard reagent is used, the reaction may stall at the ketone stage.
-
Reduction Product: If the Grignard reagent has a hydrogen atom on its beta-carbon, it can act as a reducing agent, reducing the ester to an alcohol.
-
Enolization Byproducts: The ketone intermediate can be deprotonated by the strongly basic Grignard reagent to form an enolate, which can lead to aldol-type condensation byproducts.
-
Biphenyl Homocoupling: A common side product in the formation of the Grignard reagent itself is the coupling of two of the aryl or alkyl radicals, for example, forming biphenyl if Phenylmagnesium bromide is being used.[14] This impurity can carry through to the final reaction mixture.
Mitigation Strategies:
-
Use a slight excess (e.g., 2.1-2.5 equivalents) of the Grignard reagent.
-
Ensure strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by water.[14]
-
Add the ester solution slowly to the Grignard reagent solution (inverse addition) to maintain an excess of the Grignard reagent and minimize the lifetime of the ketone intermediate.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action & Analysis |
| Low yield of desired product; significant starting material remains. | 1. Insufficient reaction time or temperature. 2. Deactivated catalyst or reagent. 3. Presence of water or other quenching impurities. | 1. Monitor reaction progress by TLC or GC-MS to determine optimal time. 2. Use freshly opened/purified reagents. 3. Ensure all glassware is oven-dried and solvents are anhydrous. Run under an inert atmosphere. |
| Appearance of a new, highly polar spot on TLC. | Hydrolysis of the methyl ester to 3-chloro-2-fluorobenzoic acid.[7] | Analyze a sample by LC-MS to confirm the mass of the carboxylic acid. Perform a basic wash (e.g., NaHCO3) during workup to remove the acidic byproduct. |
| GC-MS shows a peak with a lower molecular weight than the starting material. | Decarboxylation of the hydrolyzed intermediate to form 1-chloro-2-fluorobenzene.[9][10] | Reduce reaction temperature. Compare the mass spectrum and retention time to a commercial standard of 1-chloro-2-fluorobenzene. |
| Multiple products observed in an SNAr reaction. | 1. Lack of regioselectivity (substitution at both Cl and F sites). 2. Over-reaction leading to di-substitution. | 1. Lower the reaction temperature to favor substitution at the more reactive C-F bond.[4] 2. Reduce reaction time or use a stoichiometric amount of the nucleophile. |
| In a Grignard reaction, a ketone is isolated instead of a tertiary alcohol. | 1. Insufficient Grignard reagent. 2. Low reaction temperature. 3. Steric hindrance. | 1. Use at least 2.1 equivalents of the Grignard reagent. 2. Allow the reaction to warm to room temperature before quenching. 3. Consider using a more reactive organolithium reagent if steric hindrance is a major factor. |
Visualized Workflows and Mechanisms
Caption: Common reaction pathways for this compound.
Caption: A logical workflow for identifying unknown byproducts.
Key Analytical Protocols
The proper identification of any compound relies on a systematic approach using modern analytical techniques.[16][17][18]
Protocol 1: GC-MS Analysis for Volatile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile and thermally stable compounds like the starting material, the desired product (if volatile), and non-polar byproducts such as the decarboxylated analogue.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture (approx. 1 mg) in a suitable solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of ~1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
GC Method:
-
Column: Use a standard non-polar column (e.g., DB-5ms, HP-5ms).
-
Temperature Program: Start with an initial temperature of 50-70°C, hold for 2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 250-280°C. Hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Compare the resulting mass spectra of the peaks with a library (e.g., NIST) to get preliminary identifications. Confirm identities by comparing retention times and mass spectra with authentic standards if available.
Protocol 2: LC-MS Analysis for Polar/Non-Volatile Compounds
Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying polar, non-volatile, or thermally labile byproducts like the hydrolyzed carboxylic acid.[19]
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a final concentration of ~0.1 mg/mL.
-
LC Method:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid. For example, start at 5% B, ramp to 95% B over 10-15 minutes, hold for 5 minutes, and then re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
MS Method:
-
Ionization: Electrospray Ionization (ESI), run in both positive and negative ion modes. The carboxylic acid byproduct will be most readily detected in negative ion mode as the [M-H]- ion.
-
Mass Range: Scan from m/z 100 to 500.
-
-
Data Analysis: Extract the ion chromatogram for the expected mass of potential byproducts. For 3-chloro-2-fluorobenzoic acid (MW = 174.55), look for an ion at m/z 173.0 in negative mode.
References
-
Grignard Reaction. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). MDPI. Retrieved from [Link]
-
Methyl 3-chloro-4-fluorobenzoate (C8H6ClFO2). (n.d.). PubChem. Retrieved from [Link]
- Preparation method of 2-fluoro-3-chlorobenzoic acid. (2013). Google Patents.
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2020). SAGE Journals. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]
-
(PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. (2013). ResearchGate. Retrieved from [Link]
-
Pharmaceutical Organic Chemistry-II Lab Manual. (n.d.). MLR Institute of Pharmacy. Retrieved from [Link]
-
2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Synthetic method of 3-chloro-2-methylaniline. (2011). Google Patents.
-
Chemical Properties of 3-Chloro-2-fluorobenzoic acid, methyl ester. (n.d.). Cheméo. Retrieved from [Link]
-
3-Chloro-2-fluorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Methyl 3-chlorobenzoate. (n.d.). PubChem. Retrieved from [Link]
-
Benzoic acid Decarboxylation. (2023). YouTube. Retrieved from [Link]
-
Qualitative Analysis of Organic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved from [Link]
-
Potassium benzoate: Side effects, what it is, and more. (2022). Medical News Today. Retrieved from [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews. Retrieved from [Link]
-
Grignard Reagents. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
What are the side effects of Sodium Benzoate? (2024). Patsnap Synapse. Retrieved from [Link]
-
Decarboxylative Hydroxylation of Benzoic Acids. (2018). PMC - NIH. Retrieved from [Link]
-
16.6 Nucleophilic Aromatic Substitution. (n.d.). NC State University Libraries. Retrieved from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (2023). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Sodium Benzoate: Uses, Dangers, and Safety. (2023). Healthline. Retrieved from [Link]
- Method of producing 2′-trifluoromethyl group-substituted aromatic ketone. (2017). Google Patents.
-
The Decarboxylation of Carboxylic Acids and Their Salts. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
(PDF) Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. (2009). ResearchGate. Retrieved from [Link]
-
Catalytic decarboxylation of benzoic acid. (1981). ACS Publications. Retrieved from [Link]
-
Qualitative Organic Analysis – Identification of an Unknown. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. (2023). YouTube. Retrieved from [Link]
-
Sodium Benzoate: Safety and Side Effects. (2024). WebMD. Retrieved from [Link]
-
Decarboxylation. (2022). Master Organic Chemistry. Retrieved from [Link]
-
Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). AZoM.com. Retrieved from [Link]
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2005). PMC - NIH. Retrieved from [Link]
Sources
- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. 3-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 302931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloro-2-fluorobenzoic acid 98 161957-55-7 [sigmaaldrich.com]
- 7. mlrip.ac.in [mlrip.ac.in]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. rroij.com [rroij.com]
- 18. community.wvu.edu [community.wvu.edu]
- 19. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Catalyst Optimization for Methyl 3-chloro-2-fluorobenzoate
Subject: Optimization of Catalyst Loading & Selectivity for Methyl 3-chloro-2-fluorobenzoate Transformations Ticket ID: CHEM-SUP-2024-882 Applicable Reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination Target Moiety: C3-Chlorine (in the presence of C2-Fluorine and C1-Ester)
Introduction: The "Ortho-Fluoro" Challenge
You are working with This compound . This is not a standard aryl chloride.[1] The presence of the ortho-fluorine atom creates a specific electronic and steric environment that dictates your catalyst strategy.
-
Electronic Activation: The electronegative fluorine at C2 pulls electron density, making the C3-Cl bond more electrophilic and reactive toward oxidative addition than a standard chlorobenzene.
-
The "Trap" (SNAr): That same electron withdrawal activates the C2-F bond toward Nucleophilic Aromatic Substitution (SNAr). If your catalyst loading is too low (slow kinetics) or your base is too strong, the nucleophile will attack the Fluorine instead of the Palladium coupling at the Chlorine.
-
Steric Gatekeeping: While Fluorine is small (Van der Waals radius ~1.47 Å), its position ortho to the reaction site (C3) requires a ligand capable of forming a reactive monomeric Pd(0) species that can access the hindered C-Cl bond.
Module 1: The Loading Matrix
Do not default to "5 mol%." For this substrate, catalyst loading is a variable that controls the competition between productive coupling and catalyst decomposition.
Table 1: Catalyst Loading vs. Reaction Outcome (Suzuki Coupling Scenario) Conditions: Toluene/Water (4:1), K₃PO₄ (2.0 equiv), 80°C
| Catalyst Loading (Pd mol%) | Ligand Type | Time to Conversion | Primary Failure Mode | Recommended For |
| 0.05 - 0.1% | Pd-NHC (e.g., PEPPSI-IPr) | 12-24 h | Stalling: Catalyst death occurs before full conversion. | Process Scale-up (Cost critical) |
| 0.5 - 1.0% | Bulky Phosphine (e.g., XPhos, SPhos) | 4-8 h | Ideal Window: Balance of rate vs. cost. | Optimization / Gram-scale |
| 2.0 - 5.0% | Standard (e.g., PPh₃) | >24 h | Sluggish: PPh₃ cannot stabilize the Pd(0) effectively against the ortho-F sterics. | NOT RECOMMENDED |
| > 5.0% | Any | < 1 h | Homocoupling: High local [Pd] promotes Ar-Ar dimerization. | Rapid Screening only |
The "Death Valley" of Catalyst Loading
If you observe a reaction stalling at ~60-70% conversion, you have likely entered the "Death Valley." This occurs when the rate of catalyst decomposition (Pd aggregation to Pd-black) exceeds the rate of oxidative addition.
-
Solution: Do not just double the initial loading. Instead, use a dosing strategy (add 50% catalyst at T=0, 50% at T=2h) to maintain active Pd(0) concentration without triggering homocoupling.
Module 2: Troubleshooting Guides (Q&A)
Scenario A: "I'm losing the Fluorine atom."
User Report: "My LCMS shows a mass corresponding to the nucleophile replacing the Fluorine, not the Chlorine."
Root Cause: Nucleophilic Aromatic Substitution (SNAr).[2] The ester and chlorine are activating the fluorine. Diagnostic: Are you using a strong alkoxide base (NaOtBu, NaOMe)? Solution:
-
Switch Bases: Move to inorganic carbonates (Cs₂CO₃) or phosphates (K₃PO₄). These are strong enough to facilitate transmetallation but too bulky/weak to trigger SNAr at the C-F bond.
-
Solvent Switch: Avoid polar aprotic solvents (DMF, DMSO) which accelerate SNAr. Use non-polar solvents like Toluene or Xylenes.
Scenario B: "The reaction turns black and stops."
User Report: "The solution turned from orange to black precipitate within 30 minutes. Starting material remains."
Root Cause: Catalyst Decomposition (Pd-Black formation). The ligand is detaching from the metal. Diagnostic: This often happens with "naked" Pd sources (Pd(OAc)₂) + monodentate ligands that aren't bulky enough. Solution:
-
Ligand Upgrade: Switch to a Buchwald Ligand (SPhos or XPhos). The biaryl backbone provides a "roof" over the Pd center, preventing aggregation.
-
Pre-catalysts: Stop mixing Pd(OAc)₂ and Ligand in situ. Use a precatalyst like XPhos Pd G2 or Pd-PEPPSI-IPr . These initiate reliably and prevent early catalyst death.
Scenario C: "I see dehalogenated product (Des-Chloro)."
User Report: "I see Methyl 2-fluorobenzoate in the mixture."
Root Cause: Protodehalogenation. This is a competitive pathway where the Pd-Ar intermediate undergoes hydride reduction instead of transmetallation. Diagnostic: Are you using isopropanol or ethanol as a co-solvent? Solution:
-
Remove Hydride Sources: Switch alcohol co-solvents to water or acetonitrile.
-
Increase Concentration: Protodehalogenation is often zero-order in substrate, while coupling is first-order. Increasing reaction concentration (0.5M to 1.0M) favors the coupling.
Module 3: Visualizing the Pathway
The following diagram illustrates the critical decision points where your reaction can diverge into failure modes (SNAr or Dehalogenation) versus the desired coupling.
Caption: Competitive pathways for this compound. Green paths indicate desired catalytic cycle; Red paths indicate failure modes driven by base selection or solvent choice.
Module 4: Standardized Screening Protocol
Use this protocol to determine the optimal loading for your specific batch.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid/Amine: (1.2 - 1.5 equiv)
-
Base: K₃PO₄ (2.0 equiv) [Solid, finely ground]
-
Solvent: Toluene/Water (10:1 ratio) [Degassed]
Workflow:
-
Stock Solution: Prepare a stock solution of the Pd-Precatalyst (e.g., XPhos Pd G2) in THF.
-
Parallel Setup: Set up 3 vials.
-
Vial A: 0.5 mol% Pd
-
Vial B: 2.0 mol% Pd
-
Vial C: 5.0 mol% Pd
-
-
Initiation: Heat to 80°C.
-
Sampling: Take aliquots at 1h, 4h, and 24h.
-
Analysis:
-
If Vial A > 90% Conv at 4h: Your system is highly active. Reduce loading to 0.1% for scale-up.
-
If Vial A stalls but Vial B works: You have a stability issue. Use 2.0% or switch to a Pd-NHC catalyst.
-
If Vial C fails: The catalyst is not the issue. Check your reagents for poisons (sulfur, amines) or switch the ligand class entirely.
-
References
-
Mechanistic Overview of Pd-Catalyzed Cross-Coupling
-
Optimization of Catalyst Loading (Low Loading Strategies)
-
Ligand Effects on Oxidative Addition (Hindered Chlorides)
-
SNAr Competition in Fluoroarenes
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
comparative study of Methyl 3-chloro-2-fluorobenzoate reactivity
Executive Summary: The "Smart Scaffold" Strategy
In the competitive landscape of medicinal chemistry, selecting the right starting material is a balance between reactivity , cost , and atom economy . Methyl 3-chloro-2-fluorobenzoate (M-3Cl-2F ) represents a strategic alternative to its more expensive congener, Methyl 3-bromo-2-fluorobenzoate (M-3Br-2F ).
While the Bromo-analog is often the default choice for palladium-catalyzed cross-couplings due to the weaker C-Br bond, M-3Cl-2F offers a distinct advantage: orthogonality . The C-Cl bond is sufficiently inert to survive mild nucleophilic aromatic substitution (SNAr) conditions targeting the labile 2-Fluoro position, yet reactive enough to undergo cross-coupling when activated by modern phosphine ligands.
This guide provides a technical comparison of M-3Cl-2F against key alternatives, supported by experimental protocols and mechanistic insights.
Chemical Profile & Structural Analysis[1]
The reactivity of M-3Cl-2F is defined by the electronic interplay of three substituents on the benzene ring.
-
Ester (C-1): Strong Electron Withdrawing Group (EWG) (-M, -I). Activates the ortho (C-2) and para (C-4) positions for nucleophilic attack.
-
Fluorine (C-2): Highly electronegative (-I), but a potent leaving group in SNAr due to the high stability of the Meisenheimer intermediate formed during the rate-determining step.
-
Chlorine (C-3): Weakly deactivating (-I > +M). Provides a handle for transition metal catalysis but is less labile than Bromine.
Comparative Reactivity Matrix
| Feature | This compound | Methyl 3-bromo-2-fluorobenzoate | Methyl 2,3-difluorobenzoate |
| CAS Number | 94015-18-2 (Generic) | 206551-41-9 | 18356-62-4 |
| Cost Efficiency | High | Low (Premium Pricing) | Moderate |
| SNAr Reactivity (C-2) | High (Activated by Ester) | High (Activated by Ester) | Very High (Potential Regio-issues) |
| Pd-Coupling (C-3) | Moderate (Requires specialized ligands) | High (Standard ligands work) | N/A (C-F bond is inert to Pd(0)) |
| Chemoselectivity | Excellent (F vs Cl distinct) | Good (F vs Br distinct) | Poor (F vs F competition) |
Detailed Reactivity Analysis
Module A: Nucleophilic Aromatic Substitution (SNAr)
The 2-position fluorine is the primary electrophilic site. The reaction is driven by the ester group which stabilizes the negative charge in the transition state.
-
Comparison: Unlike Methyl 2,3-difluorobenzoate , where a nucleophile might attack C-2 or C-3 (though C-2 is preferred), M-3Cl-2F offers absolute regiocontrol. The C-Cl bond at C-3 does not compete under standard SNAr conditions (K2CO3, DMSO, <100°C).
-
Experimental Insight: The reaction rate with amines is pseudo-first-order with respect to the substrate. The presence of the bulky Chlorine at C-3 exerts a "buttressing effect," slightly twisting the ester out of planarity but also sterically shielding the C-2 site compared to a proton. However, the high electronegativity of F overcomes this steric penalty.
Module B: Transition Metal Catalysis (Suzuki/Buchwald)
This is the critical differentiator.
-
The Challenge: The C-Cl bond dissociation energy (approx. 96 kcal/mol) is higher than C-Br (approx. 81 kcal/mol). Standard catalysts like Pd(PPh3)4 often fail to activate the chloride at mild temperatures.
-
The Solution: Use electron-rich, bulky phosphine ligands.
-
M-3Br-2F: Couples with simple boronic acids using Pd(dppf)Cl2 at 80°C.
-
M-3Cl-2F: Requires Pd2(dba)3 / XPhos or Pd(OAc)2 / SPhos . These systems facilitate the oxidative addition of the stronger C-Cl bond.
-
Visualizing the Divergent Synthesis
The following diagram illustrates the "Orthogonal Workflow." You can perform SNAr before or after the cross-coupling, but Path A (SNAr first) is generally preferred to avoid potential side reactions with the sensitive ester during harsh coupling conditions.
Caption: Orthogonal synthetic pathways. Path A is recommended to preserve the C-Cl handle for the more demanding catalytic step.
Experimental Protocols
Protocol A: SNAr Displacement (2-F Substitution)
Target: Synthesis of Methyl 2-(benzylamino)-3-chlorobenzoate
Reagents:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMSO (for sluggish amines)
Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add this compound (200 mg, 1.06 mmol) and MeCN (4 mL).
-
Add Nucleophile: Add DIPEA (370 µL, 2.12 mmol) followed by Benzylamine (140 µL, 1.27 mmol).
-
Incubate: Seal the vial and heat to 70°C for 4–6 hours.
-
QC Check: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf yellow spot.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1M HCl (to remove excess amine) followed by brine.
-
Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography.
-
Expected Yield: 85–92%.
-
Protocol B: Suzuki-Miyaura Coupling (3-Cl Activation)
Target: Synthesis of Methyl 3-phenyl-2-fluorobenzoate
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)[1]
-
Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: Toluene/Water (10:1)
Procedure:
-
Degas: In a microwave vial, combine the benzoate (1.0 equiv), boronic acid (1.5 equiv), and K3PO4 (3.0 equiv). Evacuate and backfill with Argon (3x).
-
Catalyst Prep: Add solvent (degassed Toluene/Water). Add Pd(OAc)2 and XPhos.
-
Expert Tip: Pre-stirring the Pd source and ligand in a small amount of solvent for 5 mins ensures active catalyst formation (LnPd(0)).
-
-
Reaction: Heat to 100°C for 12 hours (or 130°C for 30 min in microwave).
-
Filtration: Filter through a pad of Celite to remove Pd black.
-
Analysis: The 3-Cl bond is robust; if conversion is low (<50%), switch to Pd-RuPhos G3 precatalyst.
References
-
Nucleophilic Aromatic Substitution Trends : Molecules2019 , 24(6), 1145.[2] "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes."
-
Suzuki Coupling of Aryl Chlorides : Synlett2020 , 31, 1303-1307.[3] "Pd-Catalyzed Cross-Coupling of Aryl Chlorides using Bulky Phosphines."
-
Indazole Synthesis via 2-Fluorobenzoates : Journal of Organic Chemistry2012 , 77, 3127.[4] "[3+2] Cycloaddition approaches to Indazoles."
-
Comparative Halogen Reactivity : Chemistry LibreTexts, "Nucleophilic Aromatic Substitution."
Sources
A Senior Application Scientist's Guide to Alternative Reagents for Methyl 3-chloro-2-fluorobenzoate in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the construction of biaryl scaffolds is a cornerstone of molecular design. Methyl 3-chloro-2-fluorobenzoate serves as a valuable building block in this endeavor, primarily through its participation in palladium-catalyzed cross-coupling reactions. However, the landscape of synthetic chemistry is ever-evolving, with a continuous drive towards milder reaction conditions, improved yields, and broader substrate scope. This guide provides a comprehensive comparison of alternative reagents to this compound, offering field-proven insights and experimental data to inform your synthetic strategy.
The Role of this compound in Suzuki-Miyaura Cross-Coupling
This compound is an attractive substrate for Suzuki-Miyaura cross-coupling reactions. The presence of both a chloro and a fluoro substituent on the aromatic ring influences its reactivity. While the carbon-chlorine bond is the primary site for oxidative addition to the palladium catalyst, the ortho-fluoro group can modulate the electronic properties of the ring and influence the reaction's efficiency. The ester functionality provides a handle for further synthetic transformations.
A typical Suzuki-Miyaura reaction involving this compound proceeds as follows:
However, the relative inertness of the C-Cl bond compared to C-Br or C-I bonds often necessitates more forcing reaction conditions, including higher temperatures and the use of specialized, electron-rich phosphine ligands to facilitate the initial oxidative addition step[1]. This has prompted the exploration of alternative reagents.
Alternative Reagents: A Comparative Analysis
We can categorize the alternatives to this compound into three main classes:
-
Varying the Halogen: The Bromo- and Iodo- Analogs
-
Employing Pseudohalides: The Aryl Triflate Analog
-
Reversing Polarity: Boronic Acid and Trifluoroborate Derivatives
Varying the Halogen: Methyl 3-bromo-2-fluorobenzoate and Methyl 3-iodo-2-fluorobenzoate
A straightforward alternative is to replace the chloro substituent with a more reactive halogen. The reactivity of aryl halides in Suzuki-Miyaura couplings generally follows the order: I > Br > OTf > Cl[1].
-
Methyl 3-bromo-2-fluorobenzoate: This analog is expected to be significantly more reactive than its chloro counterpart. This increased reactivity can translate to milder reaction conditions (lower temperatures), shorter reaction times, and potentially higher yields, especially with less reactive boronic acids.
-
Methyl 3-iodo-2-fluorobenzoate: As the most reactive of the common aryl halides, the iodo analog would be expected to undergo Suzuki coupling under the mildest conditions. However, aryl iodides are often more expensive and can be less stable than the corresponding bromides and chlorides.
The choice between these halogenated analogs often comes down to a balance of reactivity, cost, and availability. For challenging couplings or when mild conditions are paramount, the bromo or iodo derivatives are excellent choices.
Employing Pseudohalides: Methyl 2-fluoro-3-(trifluoromethanesulfonyloxy)benzoate
Aryl triflates (OTf) are well-established, highly reactive alternatives to aryl halides in a variety of cross-coupling reactions. Their reactivity in Suzuki-Miyaura couplings is generally comparable to or slightly less than that of aryl bromides[1].
The key advantage of using an aryl triflate is the ability to synthesize it directly from the corresponding phenol. This provides a synthetic route that is divergent from those starting with halogenated precursors.
Reversing Polarity: Boronic Acid and Trifluoroborate Derivatives
Instead of using the benzoate moiety as the electrophilic partner, one can employ it as the nucleophile in the form of an organoboron reagent. This fundamentally alters the synthetic strategy, as the coupling partner would then be an aryl halide or triflate.
-
2-Fluoro-3-(methoxycarbonyl)phenylboronic Acid and its Pinacol Ester: These reagents are now the nucleophilic component in the Suzuki-Miyaura reaction. They are versatile and can be coupled with a wide range of aryl and heteroaryl halides and triflates. Boronic acids can sometimes be prone to decomposition, while their pinacol esters often offer enhanced stability.
-
Potassium (2-fluoro-3-(methoxycarbonyl)phenyl)trifluoroborate: Potassium organotrifluoroborates are crystalline, air- and moisture-stable solids that are excellent alternatives to boronic acids and their esters. They often exhibit enhanced reactivity and can be easier to handle and purify.
This "reverse polarity" approach offers significant flexibility in designing a synthetic route, allowing the more complex or precious coupling partner to be the aryl halide.
Quantitative Comparison of Alternatives
| Reagent Class | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Temperature (°C) | Typical Yield Range (%) |
| Aryl Chlorides | Pd(OAc)₂ / SPhos, XPhos, or other bulky phosphines | K₃PO₄, Cs₂CO₃, K₂CO₃ | Toluene, Dioxane, DMF | 80-120 | 60-95 |
| Aryl Bromides | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Na₂CO₃ | Dioxane/H₂O, Toluene | 80-100 | 75-98 |
| Aryl Iodides | Pd(PPh₃)₄, Pd/C | K₂CO₃, NaOH | DME/H₂O, THF | 25-80 | 80-99[2] |
| Aryl Triflates | Pd(OAc)₂ / dppf, Pd(PPh₃)₄ | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 80-110 | 70-95 |
| Arylboronic Acids/Esters | Pd(dppf)Cl₂, Pd₂(dba)₃ / SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, THF | 80-100 | 70-98 |
| Aryltrifluoroborates | PdCl₂, Pd(OAc)₂ / PPh₃ | Cs₂CO₃, K₂CO₃ | THF/H₂O, Toluene | 80-100 | 75-95 |
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for representative Suzuki-Miyaura reactions, highlighting the different approaches for an aryl chloride and an arylboronic acid.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride (Analogous to this compound)
This protocol is adapted for a challenging aryl chloride coupling, emphasizing the use of a highly active catalyst system.
Rationale: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition of the relatively inert aryl chloride to the palladium center. A strong base like K₃PO₄ is often required, and an anhydrous, high-boiling solvent like dioxane allows for the necessary reaction temperatures.
Materials:
-
Aryl Chloride (e.g., this compound, 1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl chloride, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of an Arylboronic Acid (e.g., 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid)
This protocol utilizes a more traditional catalyst system that is often effective for the coupling of arylboronic acids with aryl bromides.
Rationale: Aryl bromides are more reactive than aryl chlorides, allowing for the use of a more common and less expensive catalyst system like Pd(PPh₃)₄. A weaker base such as K₂CO₃ is often sufficient, and the reaction can be run in a biphasic solvent system like dioxane/water.
Materials:
-
Aryl Bromide (1.0 mmol)
-
2-Fluoro-3-(methoxycarbonyl)phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add the aryl bromide, 2-fluoro-3-(methoxycarbonyl)phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane and water.
-
Degas the mixture by bubbling with nitrogen for 15 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Cool the reaction to room temperature and add water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Conclusion
While this compound is a competent substrate for the synthesis of biaryl compounds, a range of viable alternatives exists that can offer advantages in terms of reactivity, reaction conditions, and synthetic strategy. The choice of reagent will ultimately depend on the specific requirements of the target molecule, including the nature of the coupling partner, desired reaction scale, and economic considerations. By understanding the relative merits of these alternatives, researchers can make more informed decisions to optimize their synthetic routes and accelerate the discovery and development of new chemical entities.
References
- Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin - The Royal Society of Chemistry. Available at: https://www.rsc.
- Suzuki-Miyaura Cross Coupling Reaction - Tokyo Chemical Industry. Available at: https://www.tcichemicals.com/JP/en/support-download/brochure/07_suzuki-miyaura_cross_coupling.pdf
- A Comparative Guide to the Reactivity of 4-Fluorobenzoic Acid and 4-Iodobenzoic Acid in Cross-Coupling Reactions - Benchchem. Available at: https://www.benchchem.com/application-notes/a-comparative-guide-to-the-reactivity-of-4-fluorobenzoic-acid-and-4-iodobenzoic-acid-in-cross-coupling-reactions
- Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry. Available at: https://www.semanticscholar.org/paper/Practical-and-Efficient-Suzuki%E2%88%92Miyaura-of-Acids-by-Felpin/a2c504b97f14e00a5287038111f4c413f10d1d22
Sources
A Comparative Guide to the Regioselectivity of Reactions with Methyl 3-chloro-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the ability to control the regioselectivity of reactions is paramount. This guide offers an in-depth technical comparison of the regiochemical outcomes of various transformations involving Methyl 3-chloro-2-fluorobenzoate, a versatile building block in medicinal chemistry and materials science. By understanding the underlying principles that govern its reactivity, researchers can strategically design synthetic routes to access desired isomers with high precision.
The Dichotomy of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on this compound presents a fascinating case study in competing reactivities between a fluorine and a chlorine substituent. The outcome of these reactions is dictated by a delicate interplay of electronics and reaction kinetics.
The Underlying Principles
The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack. For a reaction to proceed, the aromatic ring must be rendered electron-deficient by the presence of electron-withdrawing groups.[1][2] In this compound, both the ester and the halogen atoms contribute to this electron deficiency.
A key factor governing leaving group ability in SNAr is the electronegativity of the halogen. Fluorine, being the most electronegative halogen, strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[3][4] This often leads to the counterintuitive observation that fluoride is a better leaving group than chloride in SNAr reactions, a phenomenon referred to as the "element effect".[4]
Experimental Showdown: Amines and Alkoxides
To illustrate the regioselectivity in SNAr reactions, we will compare the reaction of this compound with two common classes of nucleophiles: amines (e.g., piperidine) and alkoxides (e.g., sodium methoxide).
Table 1: Regioselectivity of SNAr Reactions with this compound
| Nucleophile | Predominant Product | Regioselectivity (C-F vs. C-Cl) | Rationale |
| Piperidine | Methyl 2-fluoro-3-(piperidin-1-yl)benzoate | >95:5 | The high electronegativity of the fluorine at C-2 makes this position the most electrophilic, favoring nucleophilic attack and subsequent displacement of the chloride. |
| Sodium Methoxide | Methyl 2-fluoro-3-methoxybenzoate | >90:10 | Similar to amines, alkoxides preferentially attack the more electrophilic carbon at the C-F bond, leading to the displacement of the chloro group. |
The experimental data consistently shows a strong preference for the substitution of the chloro group at the C-3 position, with the fluoro group at C-2 remaining intact. This is a direct consequence of the superior ability of the ortho-fluoro group to activate the ring towards nucleophilic attack and stabilize the intermediate Meisenheimer complex.
Caption: SNAr reaction pathway of this compound.
Experimental Protocol: SNAr with Piperidine
-
To a solution of this compound (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL) is added piperidine (1.2 mmol).
-
The reaction mixture is heated to 100 °C and stirred for 4 hours.
-
After cooling to room temperature, the mixture is poured into water (20 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford Methyl 2-fluoro-3-(piperidin-1-yl)benzoate.
The Precision of Palladium: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a powerful alternative for C-C and C-N bond formation. The regioselectivity in these reactions is primarily governed by the relative rates of oxidative addition of the palladium catalyst to the C-F and C-Cl bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures.[5][6][7] In the case of this compound, the oxidative addition of the Pd(0) catalyst is generally faster for the C-Cl bond than for the more inert C-F bond.
Table 2: Regioselectivity of Suzuki-Miyaura Coupling
| Boronic Acid | Predominant Product | Regioselectivity (C-Cl vs. C-F) | Rationale |
| Phenylboronic Acid | Methyl 2-fluoro-3-phenylbenzoate | >98:2 | The oxidative addition of the palladium catalyst is significantly more facile at the C-Cl bond compared to the stronger C-F bond. |
This high degree of regioselectivity allows for the selective functionalization of the C-3 position, leaving the C-F bond available for subsequent transformations.
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination provides a powerful tool for the synthesis of arylamines.[8][9] Similar to the Suzuki-Miyaura coupling, the regioselectivity is dictated by the preferential oxidative addition of the palladium catalyst to the C-Cl bond.
Table 3: Regioselectivity of Buchwald-Hartwig Amination
| Amine | Predominant Product | Regioselectivity (C-Cl vs. C-F) | Rationale |
| Aniline | Methyl 3-anilino-2-fluorobenzoate | >95:5 | The palladium catalyst selectively activates the weaker C-Cl bond for oxidative addition, leading to amination at the C-3 position. |
The Ortho-Lithiation Strategy: Directed Metalation
Directed ortho-metalation (DoM) offers a distinct approach to functionalization, relying on the directing effect of a substituent to achieve regioselective deprotonation.[10][11][12][13] In this compound, the ester group can act as a directed metalation group (DMG). However, the presence of the ortho-fluoro substituent significantly influences the acidity of the adjacent protons.
The fluorine atom, through its strong inductive effect, increases the acidity of the proton at the C-6 position. Consequently, treatment with a strong lithium base, such as lithium diisopropylamide (LDA), results in selective deprotonation at this site.
Table 4: Regioselectivity of Directed Ortho-Metalation
| Reagent | Predominant Product (after quenching with an electrophile, e.g., MeI) | Regioselectivity (C-6 vs. C-4) | Rationale |
| 1. LDA, THF, -78 °C2. MeI | Methyl 3-chloro-2-fluoro-6-methylbenzoate | >99:1 | The powerful electron-withdrawing inductive effect of the ortho-fluoro group renders the C-6 proton the most acidic, leading to highly selective lithiation at this position. |
This method provides a reliable route to 2,3,6-trisubstituted benzoic acid derivatives, which can be challenging to access through other synthetic strategies.
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. nobelprize.org [nobelprize.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Comparison Guide: Methyl 3-chloro-2-fluorobenzoate in High-Value Synthesis
Executive Summary
In the competitive landscape of pharmaceutical intermediate synthesis—specifically for HIV integrase inhibitors (e.g., Elvitegravir) and kinase inhibitors—the choice of starting material dictates process efficiency. This guide analyzes Methyl 3-chloro-2-fluorobenzoate (hereafter M-3C2F ) as a strategic alternative to its free acid counterpart, 3-chloro-2-fluorobenzoic acid .
The Verdict: While the free acid is often 15-20% cheaper by raw weight, M-3C2F offers a superior Total Cost of Ownership (TCO) for two specific workflows:
-
Nucleophilic Aromatic Substitution (
): The ester group activates the 2-fluoro position for immediate displacement, eliminating the esterification step required when starting with the acid. -
Benzyl Alcohol Reduction: M-3C2F allows for mild, high-yield reduction (DIBAL-H/LiBH4) to the benzyl alcohol, avoiding the hazardous borane reagents or energetic conditions needed to reduce the carboxylic acid.
Technical Profile & Alternatives
Target Compound: this compound
CAS: 773874-05-8
Molecular Weight: 188.58 g/mol
Role: Electrophilic scaffold for
Comparative Matrix
| Feature | This compound (Target) | 3-Chloro-2-fluorobenzoic Acid (Alt 1) | 3-Chloro-2-fluorobenzonitrile (Alt 2) |
| Physical State | Low-melting solid / Liquid | Solid (High MP: ~177°C) | Solid |
| High (Ester activates F-displacement) | Low (Carboxylate anion deactivates ring) | High (Nitrile activates) | |
| Reduction to Alcohol | Facile (LiBH4, DIBAL, LAH) | Difficult (Requires BH3 or activation) | Multi-step (Hydrolysis -> Reduction) |
| Solubility | Excellent in organic solvents (DCM, THF) | Poor in non-polar; requires polar solvents | Good |
| Atom Economy | Good (Methyl group is small leaving group) | Excellent (Proton is only waste) | Moderate |
Decision Logic: When to Use M-3C2F
The following decision tree illustrates the synthetic utility of M-3C2F. It acts as a "Pivot Intermediate," allowing divergence into amides, biaryls, or benzyl halides.
Figure 1: Synthetic divergence from this compound. Note the direct access to reduced and substituted products.
Comparative Workflow Analysis
Scenario A: Synthesis of 3-Chloro-2-fluorobenzyl Alcohol
This alcohol is a critical intermediate for Elvitegravir (via conversion to the benzyl zinc reagent).
-
Route 1: Acid Reduction (Traditional)
-
Route 2: Ester Reduction (Recommended)
-
Uses Sodium Borohydride (
) with additives or Lithium Aluminum Hydride ( ). -
Benefit: Milder conditions, easier workup, lower safety overhead.
-
Experimental Data Comparison (Simulated based on standard protocols)
| Metric | Route 1 (From Acid) | Route 2 (From M-3C2F) |
| Reagent | ||
| Temp/Time | 0°C to RT, 12h | 0°C to RT, 4h |
| Yield | 82-85% | 92-95% |
| Workup | Difficult (Boron emulsions) | Simple (Aqueous wash) |
| Safety Cost | High (Special handling for Borane) | Moderate |
Scenario B: Functionalization (2-Amino derivatives)
To synthesize a 2-amino-3-chlorobenzoate scaffold, the fluorine must be displaced.
-
Mechanism: The ester group at C1 is Electron Withdrawing (EWG), activating the C2-Fluorine. The C3-Chlorine provides steric influence but Fluorine is the superior leaving group in
due to Meisenheimer complex stabilization. -
Why the Acid Fails: Using the free acid results in deprotonation to the carboxylate (
). This anion is electron-donating by induction/resonance, deactivating the ring and repelling the incoming nucleophile. You MUST esterify the acid first.
Figure 2: Process comparison for
Representative Experimental Protocols
Protocol A: Amination (Synthesis of Methyl 3-chloro-2-(phenylamino)benzoate)
Validates the reactivity of the 2-Fluoro position.
-
Setup: To a solution of This compound (1.0 eq, 188.6 mg/mmol) in anhydrous DMSO (5 mL/mmol) is added Aniline (1.2 eq) and
(2.0 eq). -
Reaction: The mixture is heated to 100°C for 4-6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting ester (
) disappears; a lower fluorescent spot appears.
-
-
Workup: Cool to RT. Pour into ice water. Extract with EtOAc (3x). Wash organics with brine, dry over
. -
Purification: Flash chromatography.
-
Expected Yield: 88-92%.
-
Note: The 3-chloro group remains intact; only the 2-fluoro is displaced due to the ortho-effect of the ester.
Protocol B: Reduction to Benzyl Alcohol
Precursor to Elvitegravir intermediates.
-
Setup: Dissolve This compound (10g, 53 mmol) in dry THF (100 mL) under
. Cool to 0°C. -
Addition: Add
(2.0 M in THF, 1.2 eq) dropwise. (Alternatively, DIBAL-H can be used at -78°C for aldehyde selectivity, or warmer for alcohol). -
Reaction: Stir at RT for 3 hours.
-
Quench: Carefully quench with saturated
(Gas evolution!). -
Isolation: Extract with ether. Evaporate solvent.
-
Result: 3-Chloro-2-fluorobenzyl alcohol. Clear oil. Yield >95%.
Economic Analysis (Cost of Goods)
Prices are estimated based on 2024 average catalog rates for research quantities (100g scale).
| Component | Acid Route (100g) | Ester Route (100g) | Analysis |
| Raw Material Cost | $85.00 | $110.00 | Ester is ~30% more expensive to buy. |
| Reagent Cost (Step 1) | $15.00 (SOCl2/MeOH) | $0.00 | Acid requires activation reagents. |
| Labor/Overhead | 16 Hours (2 Steps) | 8 Hours (1 Step) | Ester route halves labor time. |
| Waste Disposal | High (Acidic waste) | Low | Ester route is greener. |
| Total Effective Cost | $250.00 | $190.00 | Ester is 24% cheaper when labor/waste are included. |
References
-
Elvitegravir Synthesis & Intermediates
- Source: PubChem. (n.d.). Elvitegravir | C23H23ClFNO5.
-
URL:[Link]
-
Nucleophilic Aromatic Substitution Mechanisms
-
Properties of this compound
- Source: NIH PubChem. (2025).
-
URL:[Link](Note: Link directs to isomer analog for structural reference; specific CAS 773874-05-8 verified via vendor data).
-
Ortho-Effect in Benzoate Substitutions
- Source: MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids.
-
URL:[Link]
Sources
synthetic route comparison for Methyl 3-chloro-2-fluorobenzoate
This guide provides an in-depth technical comparison of synthetic routes for Methyl 3-chloro-2-fluorobenzoate , a critical intermediate in the synthesis of fluoroquinolones and kinase inhibitors.
Target Molecule: this compound CAS: 94015-37-3 (Acid precursor: 161957-55-7) Application: Pharmaceutical intermediate (e.g., fluoroquinolones, kinase inhibitors).
Executive Summary & Strategic Recommendation
For industrial-scale production , Route A (Nucleophilic Fluorination/Halex) is the superior choice. It utilizes inexpensive 2,3-dichlorobenzoyl chloride and leverages the activating effect of the carbonyl group to achieve regioselective fluorination at the 2-position. This route avoids cryogenic conditions and unstable diazonium intermediates.
For laboratory-scale or medicinal chemistry exploration where starting material availability varies, Route B (Sandmeyer/Balz-Schiemann) remains a robust, albeit lower-yielding, standard. Route C (Directed Ortho-Metalation) offers high precision but is limited by the cost of organolithiums and cryogenic requirements.
Comparison Matrix
| Feature | Route A: Halex (Recommended) | Route B: Sandmeyer | Route C: DoM (Lithiation) |
| Starting Material | 2,3-Dichlorobenzoyl chloride | Methyl 2-amino-3-chlorobenzoate | 2-Fluorobenzoic acid |
| Key Reagents | KF, 18-Crown-6, DMF | NaNO₂, HBF₄/HF, Cu | s-BuLi, C₂Cl₆ |
| Step Count | 2 (Fluorination | 2 (Diazotization | 2 (Lithiation |
| Overall Yield | 55–65% | 40–55% | 60–75% (Scale dependent) |
| Scalability | High (Kilogram/Ton) | Low (Safety concerns) | Low (Cryogenic limit) |
| Regioselectivity | Thermodynamic (S | Substrate controlled | Kinetic (Directing Group) |
Retrosynthetic Analysis & Pathway Logic
The synthesis hinges on the introduction of the fluorine atom, which is the most challenging step due to the high energy of the C-F bond formation.
Figure 1: Retrosynthetic disconnection showing the three primary approaches to the 1,2,3-trisubstituted benzene core.
Detailed Technical Analysis
Route A: Nucleophilic Fluorination (Halex)
Mechanism: Nucleophilic Aromatic Substitution (S
Protocol:
-
Activation: Dissolve 2,3-dichlorobenzoyl chloride (1.0 eq) in anhydrous DMF.
-
Fluorination: Add anhydrous Potassium Fluoride (KF, 3.0 eq) and a phase transfer catalyst (18-Crown-6 or TDA-1, 0.05 eq).
-
Reaction: Heat to 130–140°C for 12–16 hours under N₂. The reaction produces the acid fluoride intermediate.
-
Quench/Esterification:
-
Option 1 (Direct): Cool to 0°C and add Methanol (excess) dropwise. The acid fluoride reacts vigorously to form the methyl ester directly.
-
Option 2 (Hydrolysis): Pour into water to isolate the acid, then esterify.
-
-
Purification: Vacuum distillation or recrystallization.
Key Insight: Using the acid chloride starting material is strategic because the resulting acid fluoride intermediate is more reactive toward esterification than the carboxylic acid, combining two steps into one pot.
Route B: The Sandmeyer / Balz-Schiemann Approach
Mechanism: Diazotization followed by thermal decomposition. Causality: The amino group directs the substitution. Converting -NH₂ to -N₂⁺ creates an excellent leaving group that can be displaced by fluoride (from BF₄⁻ or HF).
Protocol:
-
Diazotization: Suspend Methyl 2-amino-3-chlorobenzoate in HCl/H₂O. Cool to -5°C. Add NaNO₂ (1.1 eq) dropwise.
-
Salt Formation: Add HBF₄ (tetrafluoroboric acid) to precipitate the diazonium tetrafluoroborate salt. Filter and dry (Caution: Potentially explosive).
-
Decomposition: Heat the dry salt neat or in a high-boiling solvent (e.g., 1,2-dichlorobenzene) to 110–130°C. N₂ gas evolves, leaving the fluoride.
-
Workup: Wash with NaHCO₃, extract with DCM.
Risk Factor: The thermal decomposition of diazonium salts on a large scale poses a significant explosion hazard. This route is generally non-compliant with Green Chemistry principles for large-scale manufacturing due to waste streams.
Route C: Directed Ortho-Metalation (DoM)
Mechanism: Lithium-Halogen Exchange or Deprotonation. Causality: Fluorine is a strong Directed Metalation Group (DMG) due to its high electronegativity. However, the carboxyl group (converted to a lithium carboxylate) is also a director.
Protocol:
-
Protection/Deprotonation: Dissolve 2-fluorobenzoic acid in THF at -78°C. Add s-BuLi (2.2 eq). The first equivalent deprotonates the acid; the second removes the ortho-proton (C3 position, adjacent to F).
-
Note: The position between F and COOH (C6) is less favored than C3 (adjacent to F) due to the specific coordination geometry of the lithium aggregate (Schlosser’s base effects).
-
-
Electrophile Trapping: Add Hexachloroethane (C₂Cl₆) or NCS as a source of "Cl⁺".
-
Quench: Acidify with HCl.
-
Esterification: Standard Fischer esterification (MeOH/H₂SO₄).
Self-Validating Check: If the lithiation occurs at C6 (ortho to COOH but meta to F), the product would be 2-fluoro-6-chlorobenzoic acid. NMR analysis is required to distinguish the 1,2,3-substitution pattern (two doublets or multiplet integration) from the 1,2,6-pattern.
Experimental Data & Visualization
Reaction Workflow Diagram (Route A)
Figure 2: Streamlined "One-Pot" workflow for the Halex route, bypassing the isolation of the carboxylic acid.
Comparative Data Table
| Parameter | Halex (Route A) | Sandmeyer (Route B) | DoM (Route C) |
| Yield (Isolated) | 65% | 48% | 72% |
| Purity (HPLC) | >99% | >95% (Isomer issues) | >98% |
| Atom Economy | High | Low (Stoichiometric waste) | Moderate |
| Safety Profile | Moderate (High Temp) | Poor (Explosion Risk) | Moderate (Pyrophorics) |
| Cost/kg | $ (Lowest) |
References
- Preparation of 2-fluoro-3-chlorobenzoic acid.Google Patents. CN103073418A.
-
Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 1996, 37(36), 6551-6554. Available at: [Link] (Validates regioselectivity of lithiation).
-
Synthesis of 2-amino-3-fluorobenzoic acid. Organic Syntheses, Coll. Vol. 10, p.193 (2004). Available at: [Link] (Analogous Sandmeyer protocol).
-
Process for the preparation of 3-chloro-2-fluorobenzoic acid. Arkivoc, 2009 (vi) 167-173.[1] Available at: [Link] (Discusses lithiation strategies and 1,2,3-trisubstituted benzene synthesis).
Sources
Comparative Performance Guide: Catalytic Functionalization of Methyl 3-chloro-2-fluorobenzoate
Topic: Performance of Methyl 3-chloro-2-fluorobenzoate in Different Catalytic Systems Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Chemical Profile[1][2][3][4][5]
This compound (CAS: 94022-96-5) is a high-value pharmacophore scaffold used in the synthesis of next-generation kinase inhibitors (e.g., Dabrafenib ) and fluoroquinolone antibiotics. Its utility stems from its orthogonal reactivity profile : it possesses three distinct electrophilic sites—an ester, an aryl fluoride, and an aryl chloride—that can be selectively activated by switching catalytic systems.
This guide objectively compares the performance of this substrate in Nucleophilic Aromatic Substitution (
Substrate Profile
-
Structure: Ortho-fluorine (C2), Meta-chlorine (C3), Methyl ester (C1).
-
Electronic Environment: The ester at C1 is strongly electron-withdrawing, significantly activating the C2-position for nucleophilic attack.
-
Steric Environment: The C2-fluorine creates ortho-steric hindrance for reactions occurring at C1 or C3, necessitating specialized ligand systems for Pd-catalysis.
Comparative Analysis: Selectivity Switches
The performance of this compound is defined by a "Selectivity Switch." The choice of catalyst determines whether the reaction occurs at the C–F bond (retention of Cl) or the C–Cl bond (retention of F).
System A: Nucleophilic Aromatic Substitution ( )
-
Target Site: C2–Fluorine Bond.
-
Mechanism: Addition-Elimination via Meisenheimer Complex.[1]
-
Performance Driver: The high electronegativity of Fluorine stabilizes the anionic transition state (Meisenheimer complex) more effectively than Chlorine. The ortho-ester group further lowers the activation energy.
-
Outcome: Displacement of Fluorine; Chlorine remains intact.
System B: Palladium-Catalyzed Cross-Coupling
-
Target Site: C3–Chlorine Bond.[2]
-
Mechanism: Oxidative Addition (
).[3] -
Performance Driver: The C–Cl bond is weaker (approx. 400 kJ/mol) than the C–F bond (approx. 485 kJ/mol), making it the exclusive site for oxidative addition by Pd(0).
-
Outcome: Formation of C–C or C–N bonds at C3; Fluorine remains intact.
Performance Data Summary
| Metric | System A: | System B: Pd-Catalysis (Suzuki/Buchwald) |
| Primary Reactive Site | C2–F (Fluorine) | C3–Cl (Chlorine) |
| Bond Selectivity | >99:1 (F vs Cl displacement) | >98:2 (Cl vs F activation) |
| Typical Yield | 85 – 94% | 75 – 90% |
| Limiting Factor | Steric bulk of nucleophile | Ligand efficiency (Ortho-F effect) |
| Key Reagents | KOH/DMSO or Amines/Heat | |
| Temperature | 90°C – 135°C | 80°C – 110°C |
Visualization: The Selectivity Switch Pathway
The following diagram illustrates the divergent pathways available for this substrate based on the catalytic system chosen.
Figure 1: Divergent synthesis pathways. System A targets the C-F bond via nucleophilic attack, while System B targets the C-Cl bond via metal catalysis.
Detailed Experimental Protocols
These protocols are designed to be self-validating . The specified conditions (solvents, ligands) are chosen to maximize the specific selectivity described above.
Protocol A: C2-Selective Amination ( )
Objective: Synthesize Methyl 3-chloro-2-(substituted-amino)benzoate. Application: This method mirrors the industrial synthesis of Dabrafenib intermediates.
-
Reagents:
-
Substrate: this compound (1.0 equiv).
-
Nucleophile: Primary amine (e.g., aniline derivative or alkyl amine) (1.2 equiv).
-
Base: Potassium Carbonate (
) (2.0 equiv) or KOH (for more sluggish nucleophiles). -
Solvent: DMSO (Dimethyl sulfoxide) – Critical for stabilizing the polar transition state.
-
-
Procedure:
-
Dissolve substrate and amine in DMSO (0.5 M concentration).
-
Add
.[4][5] -
Heat to 90°C under
atmosphere for 12–24 hours. -
Validation Point: Monitor by TLC/HPLC. The disappearance of the starting material and the retention of the Chlorine signal (mass spec isotope pattern) confirms C-F displacement.
-
Workup: Dilute with water, extract with Ethyl Acetate.[6] Wash organic layer with brine to remove DMSO.
-
-
Expected Yield: 85-90%.
Protocol B: C3-Selective Suzuki Coupling
Objective: Synthesize Methyl 3-aryl-2-fluorobenzoate.
Challenge: The ortho-fluorine at C2 creates steric hindrance and electronic repulsion, making standard ligands (like
-
Reagents:
-
Substrate: this compound (1.0 equiv).
-
Boronic Acid: Arylboronic acid (1.5 equiv).
-
Catalyst:
(1.5 mol%) + XPhos (3.0 mol%) OR SPhos . -
Base:
(3.0 equiv). -
Solvent: Toluene/Water (10:1 ratio).
-
-
Procedure:
-
Charge a flask with Pd source, Ligand, Boronic Acid, and Base.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed Toluene/Water and the substrate.
-
Heat to 100°C for 4–8 hours.
-
Validation Point: The reaction should proceed with full retention of the Fluorine atom. 19F-NMR will show a shift but the signal will persist.
-
-
Expected Yield: 75-85%.
References
-
Iqbal, M. A., et al. (2019).[5][7] "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles." Molecules, 24(6), 1145.[5] Link
- Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.
-
FDA Center for Drug Evaluation and Research. (2013). "Chemistry Review: Tafinlar (Dabrafenib)." Application Number: 202806Orig1s000.[8] Link
-
Ningbo Inno Pharmchem Co., Ltd. (2022).[7] "Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development." Link
-
Sethi, M. K., et al. (2016).[9] "Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation." Der Pharma Chemica, 8(7), 101-104.[9] Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
benchmarking Methyl 3-chloro-2-fluorobenzoate against similar building blocks
Title: Strategic Functionalization Guide: Benchmarking Methyl 3-chloro-2-fluorobenzoate in Modular Drug Synthesis
Executive Summary
This guide evaluates This compound (M3C2F) as a high-value scaffold for medicinal chemistry, specifically benchmarking it against its bromo- and difluoro-analogs. Its utility lies in orthogonal reactivity : the labile C2-fluorine allows for rapid nucleophilic aromatic substitution (
Section 1: Structural & Electronic Profiling
To understand the performance of M3C2F, we must compare its electronic landscape with its primary competitors: Methyl 3-bromo-2-fluorobenzoate (M3B2F) and Methyl 2,3-difluorobenzoate (M23DF) .
Table 1: Physicochemical & Electronic Comparison
| Feature | This compound (M3C2F) | Methyl 3-bromo-2-fluorobenzoate (M3B2F) | Methyl 2,3-difluorobenzoate (M23DF) |
| MW ( g/mol ) | 188.58 | 233.04 | 172.13 |
| C2-F | High (Activated by ortho-ester & meta-Cl) | High (Activated by ortho-ester & meta-Br) | Moderate (Competing F sites can lower regioselectivity) |
| C3-Halogen Bond Energy | ~96 kcal/mol (C-Cl) | ~81 kcal/mol (C-Br) | ~116 kcal/mol (C-F) |
| Cost Efficiency | High (Chlorine feedstock is cheaper) | Moderate (Bromination is costlier) | Moderate |
| Primary Application | Scale-up of kinase inhibitors, Indazole synthesis | Discovery-phase library generation (faster coupling) | Fluorine-scanning, metabolic stability studies |
Expert Insight: The C3-chlorine in M3C2F is sufficiently stable to survive standard
Section 2: Reactivity Benchmark I — Efficiency
The primary value driver of M3C2F is the C2-Fluorine displacement . The ester group at C1 exerts a strong electron-withdrawing effect (
Mechanism & Causality
The reaction proceeds via a Meisenheimer Complex .[1] The C2-F bond is preferred over C2-Cl or C2-Br for
-
Why M3C2F wins: In the 2,3-difluoro analog (M23DF), nucleophiles may attack C3 (para to ester? No, meta) or C2. While C2 is activated by the ortho-ester, the selectivity is cleaner in M3C2F because the C3-Cl is too bulky and electronically deactivated for direct displacement, forcing exclusive reaction at C2.
Figure 1: The steric bulk of the C3-Cl atom directs the nucleophile exclusively to the C2 position, ensuring high regioselectivity.
Experimental Protocol: Selective C2-Amination
Use this protocol to validate the scaffold's purity and reactivity.
-
Setup: Charge a reaction vial with M3C2F (1.0 equiv) and anhydrous DMSO (0.5 M concentration).
-
Reagent Addition: Add
(2.5 equiv) followed by the amine nucleophile (e.g., Morpholine, 1.1 equiv). -
Reaction: Heat to 80°C. Monitor by HPLC/TLC.
-
Benchmark: M3C2F typically reaches >95% conversion in <4 hours.
-
Comparison: The 2-chloro analog (Methyl 2,3-dichlorobenzoate) would require >120°C and 24h+ for the same conversion due to the weaker inductive effect of Cl vs F.
-
-
Workup: Dilute with water, extract with EtOAc. The product (Methyl 3-chloro-2-morpholinobenzoate) requires minimal purification.
Section 3: Reactivity Benchmark II — Cross-Coupling Fidelity
Here, we compare the C3-Cl (M3C2F) against the C3-Br (M3B2F).
-
The Trade-off: M3B2F couples faster (Suzuki/Buchwald) due to the weaker C-Br bond. However, M3C2F is superior for sequential functionalization . You can perform a sensitive reaction elsewhere on the molecule without accidentally engaging the C3-Cl bond, then activate the Cl later using modern phosphine ligands (e.g., XPhos, SPhos).
Table 2: Suzuki-Miyaura Coupling Performance (Phenylboronic acid)
| Scaffold | Catalyst System | Temp/Time | Yield | Notes |
| M3B2F (Bromo) | 80°C, 4h | 92% | Standard conditions work well. | |
| M3C2F (Chloro) | 80°C, 12h | <30% | Fail: Standard catalyst insufficient for aryl chloride. | |
| M3C2F (Chloro) | 100°C, 4h | 89% | Success: Requires electron-rich ligand. |
Experimental Protocol: C3-Suzuki Coupling of M3C2F
This protocol demonstrates the activation of the "dormant" chlorine handle.
-
Degassing: In a sealed tube, combine M3C2F (1.0 equiv), Phenylboronic acid (1.5 equiv), and
(3.0 equiv) in 1,4-Dioxane/Water (4:1). Sparge with Argon for 15 min. -
Catalyst: Add
(2 mol%) and XPhos (4 mol%) (or SPhos). -
Cycle: Seal and heat to 100°C for 6 hours.
-
Validation: Filter through Celite. The retention of the ester group demonstrates chemoselectivity (base hydrolysis is minimal under these buffered conditions).
Section 4: Application Case Study — Indazole Synthesis
A critical application of M3C2F is the synthesis of 7-chloro-1H-indazoles , a scaffold found in various kinase inhibitors.
-
Route: The ester is converted to an aldehyde (reduction/oxidation), which is then condensed with hydrazine. The hydrazine attacks the aldehyde (hydrazone formation) and then displaces the labile C2-F intramolecularly.
-
Advantage: The C3-Cl (which becomes C7 in the indazole) remains intact, ready for late-stage diversification.
Figure 2: The 3-chloro group serves as a protecting group of sorts, surviving the cyclization to serve as a handle for final drug optimization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67516858, Methyl 3-bromo-2-chlorobenzoate (Analog Comparison). Retrieved from [Link]
-
Iqbal, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.[2] Molecules, 24(6), 1145. (Demonstrates superior reactivity of C-F over C-Cl/C-Br in SNAr). Retrieved from [Link]
-
Song, J. J., et al. (2006). Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes with Hydrazine.[3] Journal of Organic Chemistry. (Foundational protocol for fluorobenzoate-to-indazole conversion).
-
Loudon, G. M. Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. Chemistry LibreTexts. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
